4-Bromo-6-fluoroindole-3-carboxylic Acid
Description
The exact mass of the compound 4-Bromo-6-fluoroindole-3-carboxylic Acid is 256.94877 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-6-fluoroindole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoroindole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4(11)2-7-8(6)5(3-12-7)9(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGLVTIKKLNEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C(=O)O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248861 | |
| Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-36-5 | |
| Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352394-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-fluoroindole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts. Strategic substitution on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on a specific, strategically substituted indole derivative: 4-Bromo-6-fluoroindole-3-carboxylic Acid (CAS 1352394-36-5).
This compound incorporates three key functional groups that make it a highly valuable building block for synthetic and medicinal chemists: a bromine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylic acid at the 3-position. Each of these moieties offers distinct advantages for molecular design and synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the acidity of the indole N-H. The carboxylic acid provides a key point for amide bond formation, esterification, or for acting as a crucial pharmacophoric element.
While specific experimental data for 4-Bromo-6-fluoroindole-3-carboxylic Acid is not widely available in public literature, this guide will provide a comprehensive overview of its core properties, a plausible synthetic approach, its potential applications in drug discovery, and essential safety and handling information based on the well-established chemistry of analogous substituted indole-3-carboxylic acids.
Physicochemical Properties: A Comparative Analysis
Direct experimental values for the physicochemical properties of 4-Bromo-6-fluoroindole-3-carboxylic Acid are not readily found. However, we can infer its likely characteristics by examining closely related, commercially available indole derivatives.
| Property | 4-Bromo-6-fluoroindole-3-carboxylic Acid (Predicted) | 4-Bromo-6-methoxyindole-3-carboxylic acid[1] | 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid | Indole-3-carboxylic acid[2][3] |
| CAS Number | 1352394-36-5 | 1352394-13-8 | 1360931-06-1 | 771-50-6 |
| Molecular Formula | C₉H₅BrFNO₂ | C₁₀H₈BrNO₃ | C₉H₅BrFNO₂ | C₉H₇NO₂ |
| Molecular Weight | ~258.05 g/mol | 270.09 g/mol | 258.05 g/mol | 161.16 g/mol |
| Appearance | Likely a solid (e.g., powder) | Data not available | light green powder | light brown solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Storage | Store in a cool, dry, well-ventilated place.[2] | Data not available | Store at 0-8 °C | Store in a cool place.[2] |
Synthesis and Reactivity: A Proposed Pathway
The synthesis of 4-Bromo-6-fluoroindole-3-carboxylic Acid is not explicitly detailed in the literature. However, a plausible synthetic route can be designed based on established indole synthesis methodologies, such as the Fischer indole synthesis, and subsequent functional group manipulations.
A likely precursor would be a suitably substituted aniline. The general strategy would involve the formation of the indole ring system, followed by the introduction of the bromine and carboxylic acid functionalities.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-6-fluoroindole-3-carboxylic Acid.
Experimental Protocol (Hypothetical)
-
Hydrazine Formation: The starting substituted aniline would be diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid, followed by reduction with a reagent such as tin(II) chloride to yield the corresponding hydrazine.
-
Fischer Indole Synthesis: The resulting hydrazine would then be condensed with an α-ketoester, such as ethyl pyruvate, to form a hydrazone. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid or a Lewis acid), would undergo the Fischer indole cyclization to produce the ethyl ester of 4-bromo-6-fluoroindole-3-carboxylic acid.
-
Ester Hydrolysis: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid using a base like sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the desired product.
Applications in Drug Development: A Versatile Scaffold
Substituted indole-3-carboxylic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of 4-Bromo-6-fluoroindole-3-carboxylic Acid makes it an attractive starting point for developing novel therapeutics.
Potential Therapeutic Areas
-
Oncology: The indole nucleus is a common feature in many anti-cancer agents. The ability to perform cross-coupling reactions at the 4-position allows for the introduction of various aryl or heteroaryl groups, which can modulate the compound's interaction with biological targets like kinases or other enzymes involved in cell signaling pathways.
-
Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as antiviral and antimicrobial compounds. The carboxylic acid moiety can be derivatized into amides and other functional groups to enhance these activities.
-
Neuroscience: The indole scaffold is also present in many neurotransmitters and drugs acting on the central nervous system. The fluorine atom can improve blood-brain barrier penetration and metabolic stability, making this scaffold interesting for the development of drugs targeting neurological disorders.
Signaling Pathway Interaction (Illustrative)
Caption: Illustrative diagram of an indole-based inhibitor targeting an intracellular kinase pathway.
Safety and Handling: General Precautions
While a specific Safety Data Sheet (SDS) for 4-Bromo-6-fluoroindole-3-carboxylic Acid is not available, general precautions for handling substituted indole carboxylic acids should be followed. These compounds are generally considered to be irritants.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[4]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[4]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid formation of dust and aerosols.[3] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[2]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[2]
-
Eye Contact: In case of eye contact, flush eyes with water as a precaution.[2]
-
Ingestion: If swallowed, rinse mouth with water.[2]
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
4-Bromo-6-fluoroindole-3-carboxylic Acid is a strategically designed molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular libraries. While direct experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from closely related analogues. As research into novel therapeutics continues, the demand for such well-functionalized scaffolds is likely to grow, positioning 4-Bromo-6-fluoroindole-3-carboxylic Acid as a valuable tool for the development of next-generation medicines.
References
-
Oxford Lab Fine Chem LLP. (2016). Material Safety Data Sheet - Indole-3-carboxylic acid 99% AR. Retrieved from [Link]
-
Loba Chemie. (2015). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
Sources
Technical Guide: Solubility & Handling of 4-Bromo-6-fluoroindole-3-carboxylic Acid
[1]
Executive Summary
4-Bromo-6-fluoroindole-3-carboxylic Acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates (e.g., antiviral or anticancer agents targeting indole-binding pockets). Its physicochemical profile is defined by the interplay between the polar, acidic carboxyl group at C3 and the lipophilic, electron-withdrawing halogen substituents (Br at C4, F at C6).
Achieving consistent solubility is critical for assay reproducibility. While the parent indole-3-carboxylic acid is moderately soluble in polar organic solvents, the addition of bromine and fluorine atoms increases lipophilicity (LogP) and crystal lattice energy. Dimethyl sulfoxide (DMSO) is the optimal solvent for high-concentration stock solutions (>10 mM), while Methanol (MeOH) serves best as an intermediate solvent for analytical dilutions (LC-MS/HPLC) rather than long-term storage.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the molecule's structure is the first step to mastering its solubility.
| Property | Value / Description | Impact on Solubility |
| Structure | Indole core with -COOH (C3), -Br (C4), -F (C6) | Amphiphilic: Polar head (COOH/NH) + Lipophilic body. |
| Molecular Weight | ~258.05 g/mol | Moderate MW facilitates dissolution in organic solvents. |
| pKa (Acidic) | ~4.2 (Carboxylic acid) | Soluble in basic aqueous buffers; H-bond donor in DMSO. |
| pKa (Basic) | ~16 (Indole NH) | Very weak acid; deprotonation requires strong bases.[1] |
| LogP (Est.) | ~2.8 - 3.2 | Higher than parent indole; poor water solubility. |
| Appearance | Off-white to beige solid | Light sensitive; potential for oxidation. |
Solubility Analysis: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO) – The Primary Vehicle
DMSO is the "universal solvent" for this compound class due to its high dielectric constant and ability to disrupt the strong intermolecular hydrogen bonding (dimers) formed by the carboxylic acid groups in the solid state.[1]
-
Mechanism : DMSO acts as a hydrogen bond acceptor for both the indole N-H and the carboxylic O-H.[1]
-
Capacity :
-
Conservative Working Stock : 10 mM (approx. 2.6 mg/mL). This is the recommended starting point for biological assays to ensure no precipitation occurs upon freeze-thaw cycles.
-
Saturation Limit (Est.) : 50–100 mM (approx. 13–26 mg/mL). Higher concentrations may require sonication and gentle warming (37°C).
-
-
Risks : DMSO is hygroscopic. Water absorption significantly decreases the solubility of this hydrophobic indole, leading to "crashing out" over time.
Methanol (MeOH) – The Analytical Diluent
Methanol is a polar protic solvent. While it can dissolve the compound, it is less effective than DMSO at breaking the crystal lattice of halogenated indoles.
-
Usage : Ideal for preparing samples for LC-MS or HPLC because it is volatile and compatible with reverse-phase mobile phases.
-
Capacity : Moderate (approx. 1–10 mg/mL).
-
Risks :
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution in DMSO
Objective : Create a stable master stock for long-term storage at -20°C.
-
Calculate : For 50 mM concentration, you need 12.9 mg of compound per 1 mL of DMSO.[1]
-
Weigh : Weigh the solid into a generic amber glass vial (protect from light).
-
Note: Avoid plastic microfuge tubes for long-term storage of high-concentration halogenated compounds in DMSO to prevent leaching.
-
-
Solubilize :
-
Add fresh, anhydrous DMSO (Grade: ≥99.9%).
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes.
-
-
Inspect : Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, warm gently to 37°C and vortex again.
-
Aliquot & Store : Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: The "DMSO Spike" Method for Aqueous Assays
Objective : Dilute the hydrophobic compound into cell culture media or buffer without precipitation.[1]
-
Prepare Intermediate : Dilute the 50 mM DMSO stock 1:10 into Methanol or pure DMSO to create a 5 mM working solution.
-
Rapid Dispersion :
-
Pipette the aqueous buffer (e.g., PBS) into a tube first.
-
While vortexing the buffer, slowly inject the working solution.
-
Target: Final DMSO concentration < 0.5% (v/v).
-
-
Clarification : If the solution turns milky (Tyndall effect), the compound has precipitated.[1] Lower the concentration or add a solubilizer (e.g., 0.1% Tween-80).
Decision Logic & Workflows
Solubilization Workflow
The following diagram illustrates the critical path for preparing and verifying the solution.
Figure 1: Step-by-step decision matrix for solubilizing the compound, including troubleshooting steps for precipitation.
Solvent Compatibility Matrix[1]
Figure 2: Solvent compatibility overview. Green nodes indicate high solubility; red nodes indicate insolubility without modification.
Stability & Storage Guidelines
-
Light Sensitivity : Indoles are prone to photo-oxidation, forming isatin derivatives (turning the solution yellow/orange).[1] Always use amber vials.
-
Decarboxylation : Indole-3-carboxylic acids can decarboxylate to the corresponding indole (4-Bromo-6-fluoroindole) under high heat (>150°C) or strong acidic conditions. Avoid rotary evaporation at high temperatures.
-
Hygroscopicity : DMSO absorbs water from the air. A "wet" DMSO stock will cause the compound to precipitate over time. Use a desiccator for the solid and seal DMSO stocks with Parafilm.
References
Halogenated Indole-3-Carboxylic Acids: Synthetic Architectures & Pharmacological Frontiers
[1]
Executive Summary
The halogenated indole-3-carboxylic acid (I3CA) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in oncology (IDO1 inhibition), virology (broad-spectrum antivirals), and agrochemistry (auxin mimics). The introduction of halogen atoms (F, Cl, Br, I) at the 4, 5, 6, or 7 positions modulates lipophilicity (
This technical guide synthesizes the most robust synthetic pathways, structure-activity relationships (SAR), and experimental protocols for researchers developing next-generation indole therapeutics.
Part 1: Chemo-Structural Rationale
The Halogen Advantage
The efficacy of halogenated I3CAs stems from two distinct physicochemical phenomena:
-
The Sigma Hole: Halogens (particularly Br and I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, allowing for directional halogen bonding with carbonyl oxygens or aromatic systems in the binding pocket.
-
Metabolic Blockade: Substitution at the C5 or C6 position (e.g., 5-fluoro or 5-chloro) blocks hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life of the parent carboxylic acid.
Part 2: Synthetic Architectures
Two primary pathways dominate the synthesis of these derivatives: the classical Friedel-Crafts Acylation/Hydrolysis (for scale) and Palladium-Catalyzed Carbonylation (for diversity).
Workflow Visualization: Synthetic Pathways
Figure 1: The Trichloroacetyl Chloride Route. A robust, metal-free pathway suitable for multigram-scale synthesis.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromoindole-3-carboxylic Acid
Rationale: This method utilizes the trichloroacetyl chloride route, avoiding the harsh conditions of Vilsmeier-Haack oxidation and providing higher yields for electron-deficient indoles.
Reagents:
-
5-Bromoindole (1.0 eq)
-
Trichloroacetyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dioxane (Solvent)
-
2N NaOH (Hydrolysis base)[1]
Step-by-Step Methodology:
-
Acylation: Dissolve 5-bromoindole (10 mmol) in anhydrous dioxane (20 mL) containing pyridine (15 mmol).
-
Addition: Cool to 0°C. Add trichloroacetyl chloride (12 mmol) dropwise over 30 minutes. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A precipitate (pyridinium salt) may form.
-
Quench: Pour the mixture into ice water (100 mL). The intermediate, 3-trichloroacetyl-5-bromoindole, will precipitate. Filter and wash with cold water.
-
Hydrolysis: Suspend the wet solid in MeOH (30 mL) and add 2N NaOH (20 mL). Reflux for 4 hours.
-
Isolation: Cool to RT and evaporate methanol under reduced pressure. Wash the aqueous residue with ethyl acetate (to remove unreacted indole).
-
Acidification: Acidify the aqueous layer to pH 2 using 6N HCl. The product, 5-bromoindole-3-carboxylic acid, will precipitate as a white/off-white solid.
-
Purification: Recrystallize from ethanol/water if necessary.
Validation Criteria:
-
Yield: Expect 85-92%.
-
Purity: >98% by HPLC.
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal and the retention of the carboxylic acid proton (broad singlet >12 ppm).
Part 4: Pharmacological Frontiers & SAR
Immuno-Oncology: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target for cancer immunotherapy.[1][][3] Halogenated I3CA derivatives mimic Tryptophan, binding to the heme iron active site.
Key SAR Findings:
-
N1-Substitution: Alkylation (e.g., Methyl, Ethyl) at N1 often improves potency but decreases metabolic stability.
-
C5/C6 Halogenation: A halogen at C6 (specifically Bromine or Chlorine) enhances hydrophobic interaction with the Pocket A of the enzyme.
Antiviral Activity (SARS-CoV-2 / Influenza)
Derivatives of 5-methoxy-6-bromoindole-3-carboxylic acid (specifically aminoalkyl esters) have shown broad-spectrum antiviral activity.
Mechanism: These compounds act as fusion inhibitors, stabilizing the viral hemagglutinin (flu) or Spike protein (SARS-CoV-2), preventing the conformational change required for viral entry.
Data Summary: Comparative Potency
| Compound Class | Target | Key Substituent | IC50 / MIC | Mechanism |
| Bicyclic I3CA | IDO1 (HeLa) | N/A (Fused Ring) | 2.6 nM | Heme Iron Chelation |
| 6-Br-5-OMe-Indole | SARS-CoV-2 | 6-Bromo | 1.06 µg/mL | Fusion Inhibition |
| 5-Br-I3CA-Polyamine | S. aureus | 5-Bromo | 0.28 µM | Membrane Disruption |
| 5-F-Indole | TIR1 (Auxin) | 5-Fluoro | <10 µM | Receptor Antagonism |
Part 5: Structure-Activity Relationship (SAR) Visualization
Figure 2: Pharmacophore map highlighting the functional impact of substitution at key indole positions.
References
-
Design, synthesis and biological evaluation of bicyclic carboxylic acid derivatives as IDO1 inhibitors. Source: Bioorganic Chemistry (Elsevier), 2020. Significance: Establishes I3CA derivatives as nanomolar IDO1 inhibitors.
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Source: Acta Naturae, 2023. Significance: Identifies 6-bromo-5-methoxyindole derivatives as potent fusion inhibitors (IC50 = 1.06 µg/mL).
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes. Source: ACS Infectious Diseases, 2019. Significance: Demonstrates the utility of 5-bromoindole-3-carboxylic acid in antibiotic potentiation.[4]
-
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. Source: Journal of Organic Chemistry (ACS), 2014. Significance: Provides the modern transition-metal catalyzed alternative to the trichloroacetyl route.
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. Source: Frontiers in Plant Science, 2022. Significance: Details the synthesis and SAR of these compounds as auxin (TIR1) antagonists.
Sources
- 1. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of bicyclic carboxylic acid derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions of 4-Bromo-6-fluoroindole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Amide Coupling of a Halogenated Indole Carboxylic Acid
The synthesis of amides from carboxylic acids and amines is one of the most frequently employed transformations in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in numerous biologically active compounds, and its functionalization is of paramount importance.[2] 4-Bromo-6-fluoroindole-3-carboxylic acid represents a key building block for the synthesis of novel therapeutics, with the halogen substituents providing handles for further chemical modification and influencing the compound's pharmacokinetic and pharmacodynamic properties.
However, the presence of electron-withdrawing bromine and fluorine atoms on the indole ring can decrease the nucleophilicity of the indole nitrogen and potentially influence the reactivity of the carboxylic acid, presenting unique challenges for amide bond formation. This application note provides a detailed guide to successful amide coupling protocols for 4-Bromo-6-fluoroindole-3-carboxylic acid, offering both field-proven insights and a discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.
Understanding the Substrate: 4-Bromo-6-fluoroindole-3-carboxylic Acid
To devise effective coupling strategies, it is crucial to consider the electronic and steric properties of 4-Bromo-6-fluoroindole-3-carboxylic acid.
-
Electronic Effects: The bromo and fluoro substituents are electron-withdrawing, which can impact the reactivity of the indole ring and the acidity of the carboxylic acid proton. This electronic deficit can make the carboxylic acid more reactive towards activation but may also influence the stability of intermediates.
-
Steric Hindrance: The substituents on the indole core are not expected to introduce significant steric bulk around the carboxylic acid at the 3-position, allowing for relatively facile access by coupling reagents and amines.
A visual representation of the 4-Bromo-6-fluoroindole-3-carboxylic acid structure is provided below.
Sources
Suzuki-Miyaura cross-coupling conditions for 4-bromoindoles
Executive Summary
The functionalization of the indole scaffold at the C4 position is a critical yet challenging transformation in medicinal chemistry. Unlike the electronically activated C3 or the sterically accessible C5/C6 positions, the C4 position presents a unique "perfect storm" of synthetic hurdles: significant steric strain due to the peri-interaction with C3-H and electronic deactivation relative to the pyrrole ring.
This Application Note provides a validated, evidence-based guide for performing Suzuki-Miyaura cross-couplings on 4-bromoindoles. We prioritize protocols that tolerate the free N-H moiety, avoiding costly protection/deprotection steps.
Mechanistic Challenge: The C4 "Peri" Effect
To successfully couple 4-bromoindole, one must understand the failure modes of standard conditions.
-
Steric Crowding (The Peri-Effect): The C4 position is sterically occluded by the C3-H bond. Standard ligands (e.g., PPh3) often fail to promote the oxidative addition (OA) step or, more commonly, the transmetallation step due to this crowding.
-
Catalyst Poisoning: The unprotected N-H (pKa ~16) can bind to Pd(II) species, forming inactive "palladacycles" or aggregates, effectively killing the catalytic cycle.
-
Electronic Deactivation: The C4 position is on the benzenoid ring, which is less electron-rich than the pyrrole ring, making oxidative addition slower than at C2/C3.
Visualization: The C4-Indole Catalytic Cycle
The following diagram highlights the critical stress points in the catalytic cycle specific to 4-bromoindole.
Caption: Figure 1. Catalytic cycle highlighting the steric bottleneck at Oxidative Addition and the risk of N-H coordination.
Optimization Matrix: Selecting the "Engine"
For 4-bromoindoles, the choice of Ligand and Base is non-negotiable. Standard "sugar water" conditions (Pd(PPh3)4/Na2CO3) rarely exceed 40% yield.
Table 1: Critical Parameter Selection
| Component | Recommendation | Mechanism of Action |
| Ligand | XPhos or SPhos | Dialkylbiaryl phosphines are bulky enough to enforce a mono-ligated Pd species (accelerating OA) and electron-rich to prevent Pd precipitation. SPhos is ideal for stability; XPhos for difficult sterics. |
| Precatalyst | Buchwald G3/G4 | Generates active L-Pd(0) immediately upon base exposure, avoiding the induction period and reducing homocoupling of the boronic acid. |
| Base | K3PO4 (Tribasic) | Anhydrous K3PO4 allows for "anhydrous" coupling (using only water generated in situ), crucial for hydrolytically unstable boronic acids. |
| Solvent | 1,4-Dioxane/H2O (4:1) | High boiling point (101°C) allows for thermal activation of the hindered C4-Br bond. The water cosolvent is essential for the boronate formation. |
Experimental Protocols
Protocol A: The "Gold Standard" (High Yield, Unprotected N-H)
Recommended for: Drug discovery, expensive intermediates, and scale-up <100g.
Reagents:
-
4-Bromoindole (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution or finely ground solid)
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[2]
-
Solids Addition: Charge the flask with 4-Bromoindole, Boronic Acid, and XPhos Pd G3 precatalyst.
-
Note: If using solid K3PO4, add it here.
-
-
Degassing: Seal the vessel with a septum. Evacuate (vacuum) and backfill with Nitrogen (x3 cycles).[3]
-
Why? Oxygen causes rapid homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Solvent Addition: Syringe in degassed 1,4-Dioxane. If using aqueous base, syringe in the degassed K3PO4 solution now.
-
Reaction: Heat the mixture to 80–100°C for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na2SO4.
-
Purification: Flash chromatography. Note that 4-substituted indoles often streak on silica; adding 1% Et3N to the eluent can improve separation.
Protocol B: The "Green/Industrial" Method (Cost-Effective)
Recommended for: Simple substrates, large scale (>100g), where cost is the driver.
Reagents:
-
Catalyst: Pd(dppf)Cl2[1]·DCM (3.0 mol%)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: Toluene / Ethanol / Water (4:1:1)
Methodology:
-
Combine all solids in the flask.
-
Sparge the solution with Nitrogen for 15 minutes (bubbling gas directly into liquid).
-
Heat to reflux (approx 90°C) for 12-24 hours.
-
Note: This method is slower than Protocol A but uses cheaper catalysts. The bidentate 'dppf' ligand is robust but less active on sterically hindered substrates.
-
Troubleshooting & Optimization Logic
Use the following logic flow to diagnose low yields.
Caption: Figure 2. Decision tree for troubleshooting common Suzuki coupling failures.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014, 79, 4161–4166.
-
Unprotected Ortho-Haloanilines: This work serves as the primary surrogate for 4-bromoindole reactivity (ortho-NH effect). RSC Adv., 2024, 14, 28489.
-
[6]
-
-
General Suzuki-Miyaura Guide: "Suzuki-Miyaura Cross-Coupling Reaction," Sigma-Aldrich Applic
-
Steric Hindrance in Coupling: "Synthesis of Sterically Hindered Biaryls." Synlett1992, 207-210.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Esterification Strategies for 4-Bromo-6-fluoroindole-3-carboxylic Acid
Overcoming Steric and Electronic Barriers in Indole Functionalization
Abstract
The esterification of 4-Bromo-6-fluoroindole-3-carboxylic acid presents a unique synthetic challenge due to the "peri-effect"—severe steric hindrance imposed by the C4-bromo substituent upon the C3-carboxylic acid group. Standard Fischer esterification protocols often fail or proceed with poor conversion due to this steric shielding and the electronic deactivation from the indole core. This Application Note details three optimized protocols designed to bypass these barriers, prioritizing O-alkylation over nucleophilic acyl substitution to ensure high yield and regioselectivity.
The Chemical Context: The "Peri-Steric" Challenge
To select the correct protocol, one must understand the specific structural impediments of the substrate:
-
The Peri-Effect (Steric): The Van der Waals radius of the Bromine atom at position C4 overlaps significantly with the reaction trajectory required for a nucleophile (alcohol) to attack the carbonyl carbon at C3. This destabilizes the tetrahedral intermediate required for standard acid-catalyzed esterification.
-
Electronic Deactivation: The indole ring is electron-rich, rendering the carboxylic acid less electrophilic (vinylogous carbamic acid character). However, the C6-Fluorine atom provides inductive electron withdrawal, slightly increasing the acidity of the N-H bond (
~15-16), which introduces a risk of competitive N-alkylation .
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your specific ester target.
Figure 1: Strategic decision matrix for esterification based on the target alcohol moiety.
Method A: Base-Mediated O-Alkylation (The "Workhorse" Protocol)
Best For: Ethyl, Benzyl, Allyl, and simple alkyl esters.
Mechanism:
Critical Control: Regioselectivity (O- vs. N-Alkylation)
The indole N-H is acidic (
Protocol A
Reagents:
-
Substrate: 4-Bromo-6-fluoroindole-3-carboxylic acid (1.0 eq)
-
Base:
(1.1 eq) or (1.2 eq) -
Electrophile: Alkyl Bromide/Iodide (1.1 eq)
-
Solvent: DMF (Anhydrous, 0.2 M concentration)
Step-by-Step:
-
Dissolution: Charge a flame-dried flask with the carboxylic acid substrate and anhydrous DMF. Stir under
. -
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution may turn slightly yellow as the carboxylate forms. -
Alkylation: Dropwise add the Alkyl Halide (e.g., Ethyl Iodide).
-
Reaction: Stir at RT for 4–6 hours.
-
Note: If using a chloride or sterically hindered halide, heat to 50°C. Do not exceed 60°C to avoid N-alkylation.
-
-
Workup: Pour mixture into ice-water (5x reaction volume). The ester often precipitates. Filter or extract with EtOAc.[1] Wash organics with
(5% aq) to remove DMF.
Method B: The Oxalyl Chloride Route (Activated Intermediate)
Best For: Coupling with phenols, tertiary alcohols, or expensive chiral alcohols.
Rationale: When the alcohol is the limiting reagent or sterically hindered, the acid must be activated to an acid chloride. Thionyl chloride (
Protocol B
Reagents:
-
Substrate (1.0 eq)[2]
-
Oxalyl Chloride (1.5 eq)
-
DMF (Catalytic, 2–3 drops)
-
Target Alcohol (1.2 eq)
-
Base:
or DIPEA (2.0 eq) -
Solvent: DCM (Anhydrous)
Step-by-Step:
-
Activation: Suspend substrate in DCM at 0°C. Add catalytic DMF.
-
Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (
, ) will occur.[1] -
Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).
-
Concentration (Critical): Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not distill. Redissolve the crude acid chloride in fresh DCM.
-
Esterification: Add the Target Alcohol and
at 0°C. Stir overnight at RT.
Method C: Trimethylsilyldiazomethane (TMS-CHN2)
Best For: Methyl Esters (Analytical standards or small-scale synthesis). Safety Note: Safer than Diazomethane, but still requires a fume hood and careful handling. Rationale: This reaction is extremely fast, mild, and specific to the O-H bond of the carboxylic acid, virtually eliminating N-alkylation risks.
Protocol C
Reagents:
-
Substrate (1.0 eq)[2]
- (2.0 M in hexanes, 1.5 eq)
-
Solvent: Methanol/Toluene (1:2 ratio)
Step-by-Step:
-
Dissolve substrate in MeOH/Toluene.
-
Add
dropwise at RT. -
Observation: Evolution of
gas. The yellow color of the reagent should persist. -
Stir for 30 minutes.
-
Quench with a few drops of Acetic Acid (until solution turns colorless).
-
Concentrate in vacuo.
Analytical Validation & QC
Due to the risk of N-alkylation, rigorous QC is required.
| Feature | O-Alkylated Product (Desired) | N-Alkylated Impurity (Undesired) |
| 1H NMR (Indole N-H) | Broad singlet at ~11.5–12.5 ppm (Visible) | Absent |
| 1H NMR (Alkyl Group) | Shift typical of O-CH (~3.8–4.2 ppm) | Shift typical of N-CH (~3.5–3.8 ppm) |
| IR Spectroscopy | Carbonyl stretch ~1690–1710 cm⁻¹ (Ester) | Carbonyl stretch ~1650–1680 cm⁻¹ (Amide-like if conjugated) |
| HPLC Retention | Typically elutes earlier on C18 (more polar) | Typically elutes later (less polar due to N-capping) |
Troubleshooting Table
| Problem | Root Cause | Solution |
| Low Yield | Steric hindrance (Method B) | Switch to Method A (Alkylation); sterics do not affect O-attack. |
| N-Alkylation Observed | Base too strong or Temp too high | Use |
| Starting Material Remains | Poor solubility of salt | Add catalytic tetrabutylammonium iodide (TBAI) to Method A. |
References
-
Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols."[3] The Journal of Organic Chemistry, 2022, 87, 5603-5616.[3] Available at: [Link]
-
Organic Chemistry Portal. "Esterification - Steglich Esterification and Alternatives." Available at: [Link]
-
PubChem. "4-Bromo-1H-indole-3-carboxylic acid Data."[4] National Library of Medicine. Available at: [Link]
Sources
Application Note: Functionalization of C4-Position in 4-Bromo-6-fluoroindole-3-carboxylic Acid
Executive Summary & Strategic Analysis
The functionalization of 4-bromo-6-fluoroindole-3-carboxylic acid presents a unique convergence of electronic and steric challenges. While the indole core is a privileged scaffold in kinase inhibitors (e.g., MDM2 antagonists, IDO1 inhibitors), the C4 position is notoriously difficult to access due to the "peri-like" steric interaction with the C3-carboxylic acid moiety.
The Chemical Challenge[1]
-
Steric Crowding (The "Bay Region" Effect): The C4-bromo substituent lies in close proximity to the C3-carboxylic acid. Standard planar coupling partners (e.g., aryl boronic acids) face significant rotational barriers during the transmetallation step of palladium catalysis.
-
Catalyst Poisoning: The free carboxylic acid at C3 can act as a bidentate ligand, sequestering palladium species and forming inactive complexes. Furthermore, free acids can undergo protodecarboxylation under the high temperatures often required for hindered couplings.
-
Electronic Deactivation: The C6-fluorine atom pulls electron density from the ring, slightly deactivating the C4-C bond toward oxidative addition compared to non-fluorinated analogs.
The Solution: A Modular Protection-Coupling Strategy
To ensure reproducibility and high yields, this guide rejects direct coupling on the free acid in favor of a robust Esterification
Experimental Workflow Visualization
The following diagram outlines the critical path for reliable functionalization.
Figure 1: Modular workflow ensuring catalyst longevity and steric accessibility.
Detailed Experimental Protocols
Phase 1: Pre-functionalization (Protection)
Objective: Mask the acidic proton to prevent catalyst sequestration and increase solubility in non-polar coupling solvents.
Protocol: Methyl Ester Formation
-
Setup: Charge a round-bottom flask with 4-bromo-6-fluoroindole-3-carboxylic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).
-
Reagent Addition: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.0 equiv). Caution: Exothermic gas evolution.
-
Reaction: Reflux at 65°C for 3–4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 1:1). The baseline acid spot should disappear, replaced by a higher Rf ester spot.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ (to remove residual acid/HCl), then Brine. Dry over Na₂SO₄.[1]
-
Yield Expectation: >95% (Off-white solid).
-
Phase 2: C4-Functionalization (The Core Challenge)
This step requires a catalyst system capable of oxidative addition into a hindered C-Br bond and facilitating transmetallation in a crowded environment.
Option A: Suzuki-Miyaura Coupling (C–C Bond Formation)
Best for: Aryl, Heteroaryl, and Vinyl groups.[2]
Reagents & Rationale:
-
Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%).
-
Ligand: XPhos (10 mol%).[3]
-
Why? XPhos features cyclohexyl groups (high electron density for oxidative addition) and a tri-isopropyl aryl backbone (bulkiness to prevent Pd-dimerization and force reductive elimination).
-
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃. Note: Anhydrous bases are preferred to minimize protodebromination.
-
Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.
-
Charge: Add Methyl 4-bromo-6-fluoroindole-3-carboxylate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂, XPhos, and Base.
-
Solvent: Add degassed solvent (0.2 M).
-
Activation: Heat to 100°C (oil bath) or 110°C (Microwave, 30 min).
-
Self-Validating Check:
-
Visual: Reaction mixture typically turns from orange to black (active Pd(0)).
-
LCMS: Look for Mass [M+H] = Product.
-
Warning Sign: If you see a mass corresponding to [SM – Br + H], protodebromination is occurring. Correction: Switch to anhydrous Toluene and CsF as base.
-
Option B: Buchwald-Hartwig Amination (C–N Bond Formation)
Best for: Primary and Secondary Amines.
Reagents & Rationale:
-
Catalyst: Pd₂(dba)₃ (5 mol%).
-
Ligand: RuPhos or BrettPhos (10 mol%).
-
Why? RuPhos is specifically designed for secondary amines and hindered substrates; BrettPhos is superior for primary amines.
-
-
Base: Cs₂CO₃ (weak base) or NaOtBu (strong base). Use Cs₂CO₃ if sensitive functional groups are present.[3]
-
Solvent: t-Butanol or Toluene (anhydrous).
Step-by-Step Protocol:
-
Charge: Add Indole Ester (1.0 equiv), Amine (1.2 equiv), Pd-Precursor, Ligand, and Base.
-
Solvent: Add anhydrous solvent (0.2 M).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Phase 3: Post-functionalization (Deprotection)
Objective: Restore the carboxylic acid moiety.
Protocol: Saponification
-
Solvent: Dissolve the C4-functionalized ester in THF/Water (3:1).
-
Reagent: Add LiOH·H₂O (3.0 equiv).
-
Reaction: Stir at Room Temperature for 4–12 hours. Note: If the C4 group is very bulky, mild heating (40°C) may be required.
-
Isolation: Acidify carefully with 1M HCl to pH 3–4. The product usually precipitates. Filter and wash with cold water.
Troubleshooting & Optimization Matrix
Use this table to diagnose reaction failures immediately.
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Oxidative addition failure due to sterics. | Switch ligand to SPhos or AdBrettPhos . Increase Temp to 120°C. |
| Protodebromination (M-Br | Hydride source present; slow transmetallation. | Use anhydrous conditions (Toluene/CsF). Remove alcohol solvents. |
| Pd Black Precipitation early | Ligand dissociation or oxidation. | Ensure strict Argon atmosphere. Increase Ligand:Pd ratio to 2.5:1. |
| Low Yield (C-N Coupling) | Inhibitory amine binding. | Switch to Pd-PEPPSI-IPr precatalyst (NHC ligand system). |
Mechanistic Insight: The Steric Catalytic Cycle
The following diagram illustrates why specific ligands are required for this substrate.
Figure 2: Catalytic cycle highlighting the necessity of bulky, electron-rich ligands for C4-substituted indoles.
References
-
Suzuki-Miyaura Coupling on Hindered Substrates
-
Indole Functionalization Reviews
- Title: Palladium-Catalyzed Functionaliz
- Source: Bandini, M., & Eichholzer, A. (2009).
-
URL:[Link]
-
Buchwald-Hartwig Amination Protocols
- Title: Surpassing the Limitations of Pd-Catalyzed Amin
- Source: Maiti, D., et al. (2009). Chemical Science.
-
URL:[Link]
-
Specific Reactivity of 4-Haloindoles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 4-Bromo-6-methoxyindole-3-carboxylic acid|CAS 1352394-13-8 [benchchem.com]
- 6. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in C4-Substituted Indole Synthesis
Welcome to the technical support center for advanced indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents at the C4 position of the indole scaffold. The inherent steric congestion around this position presents a significant synthetic challenge, often leading to low yields, poor regioselectivity, and undesired side reactions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems encountered when targeting the C4 position of indoles, particularly with sterically demanding groups.
Problem 1: Low or No Yield of the Desired C4-Substituted Indole
Scenario: You are attempting a transition-metal-catalyzed C-H functionalization to introduce a substituent at the C4 position, but you observe mainly starting material or a complex mixture of products.
Probable Causes & Recommended Solutions:
-
Insufficient Steric Shielding of Other Positions: The C2 and C3 positions of the indole ring are electronically more reactive than the C4 position.[1] Without proper steric hindrance, reactions will preferentially occur at these sites.
-
Solution 1: Introduce a Bulky N-Substituent. A sterically demanding group on the indole nitrogen can effectively block access to the C2 and C7 positions.[2] Density functional theory (DFT) studies have shown that bulky N-substituents are a key driving force for C4 selectivity by suppressing competing activation pathways.[2][3] Common bulky groups include triisopropylsilyl (TIPS) and di-tert-butylphosphinoyl (P(O)tBu2).[1]
-
Solution 2: Utilize a C3-Directing Group. A directing group at the C3 position can steer the catalyst to the C4 position.[3][4][5][6] Weakly coordinating groups like formyl, acetyl, trifluoroacetyl, and pivaloyl have proven successful.[3][4] The choice of directing group can be critical; for instance, a trifluoroacetyl group at C3 can direct rhodium-catalyzed alkenylation to the C4 position, whereas an acetyl group under similar conditions leads to C2 selectivity.[4]
-
-
Inappropriate Catalyst or Ligand System: The choice of metal catalyst and its associated ligands is crucial for achieving the desired regioselectivity and reactivity.
-
Solution: Screen Different Transition Metal Catalysts. Ruthenium, rhodium, palladium, and iridium catalysts have all been successfully employed for C4-H functionalization.[4] For example, ruthenium(II) catalysis has been used for C4-alkenylation and amination when a C3-directing group is present.[2]
-
Solution: Optimize Ligand Choice. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of phosphine ligand is critical.[7][8][9] Bulky, electron-rich ligands often promote the desired reactivity.
-
-
Harsh Reaction Conditions: Classical indole syntheses like the Madelung synthesis often require high temperatures and strong bases, which can be incompatible with sensitive functional groups.[10][11][12]
-
Solution: Explore Milder, Modern Synthetic Methods. Transition metal-catalyzed C-H activation strategies generally proceed under milder conditions.[4][13] The Catellani reaction, which utilizes palladium and norbornene catalysis, is another powerful method for synthesizing highly substituted indoles, including those with C4 substituents.[5][14][15][16][17]
-
Problem 2: Poor Regioselectivity - Mixture of C4, C5, C6, and C7 Isomers
Scenario: Your reaction yields a mixture of isomers, making purification difficult and reducing the yield of the desired C4-substituted product.
Probable Causes & Recommended Solutions:
-
Lack of a Strong Directing Group: Without a directing group, the inherent electronic properties of the indole ring will dictate the position of substitution, often leading to a mixture of products.
-
Solution: Employ a Directing Group Strategy. As mentioned previously, a directing group at either the N1 or C3 position is one of the most effective ways to achieve high regioselectivity for the C4 position.[1][2][3][4] For instance, installing a pivaloyl group at the C3 position can direct palladium-catalyzed arylation to the C4 and C5 positions.[1]
-
Solution: Utilize a Transient Directing Group. In some cases, a transient directing group can be used to achieve C4-functionalization. For example, glycine can be used as an inexpensive transient directing group in the Pd(II)-catalyzed functionalization of indole-3-carbaldehydes.[18]
-
-
Reversible C-H Metalation: In some transition metal-catalyzed reactions, the C-H activation step can be reversible, leading to the formation of different metallacyclic intermediates and ultimately a mixture of products.[19]
-
Solution: Optimize Reaction Conditions to Favor the Desired Pathway. This may involve changing the solvent, temperature, or catalyst system. Mechanistic studies, including computational analysis, can provide insight into the reaction pathway and help identify conditions that favor the desired irreversible step.[19] For example, in a rhodium-catalyzed C-H functionalization, while C-H activation at C2 can occur, the subsequent irreversible generation of a rhodium-carbene species controls the overall site selectivity towards C4.[19]
-
Problem 3: Difficulty in Synthesizing C3,C4-Disubstituted Indoles
Scenario: You need to synthesize an indole with substituents at both the C3 and C4 positions, but sequential functionalization is proving difficult.
Probable Causes & Recommended Solutions:
-
Steric Hindrance from the C3-Substituent: A bulky substituent at the C3 position can sterically hinder the approach of reagents to the C4 position.
-
Solution: Utilize a Cascade Reaction Strategy. The Catellani reaction offers an elegant solution by enabling a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides to afford C3,C4-disubstituted indoles.[5][14] This method has been shown to tolerate a wide range of functional groups.[14]
-
-
Incompatible Reaction Conditions for Sequential Steps: The conditions required for C3 functionalization may not be compatible with the subsequent C4 functionalization, or vice versa.
-
Solution: One-Pot Synthesis. Developing a one-pot procedure can circumvent the need to isolate and purify intermediates, which may be unstable. A Madelung-type indole synthesis has been developed using a copper-catalyzed amidation/condensation strategy that proceeds in one pot.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of indole so difficult to functionalize?
A1: The difficulty in functionalizing the C4 position of indole arises from a combination of electronic and steric factors. Electronically, the pyrrole ring (positions C2 and C3) is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring (positions C4-C7). Among the positions on the benzene ring, C4 is sterically hindered by the adjacent pyrrole ring. This makes it the least intrinsically reactive site on the indole nucleus.[4]
Q2: What are the main strategies for synthesizing C4-substituted indoles?
A2: The main strategies can be broadly categorized as:
-
Classical Named Reactions: These include methods like the Fischer, Madelung, and Nenitzescu indole syntheses.[10][20][21][22][23][24] While foundational, they often require harsh conditions.
-
Transition Metal-Catalyzed C-H Functionalization: This is a modern and powerful strategy that allows for the direct introduction of substituents at the C4 position under milder conditions.[4][13] This often involves the use of a directing group.
-
Cascade Reactions: Multi-step reactions that occur in a single pot, such as the Catellani reaction, can be very efficient for constructing complex, polysubstituted indoles.[5][14]
Q3: Can I introduce a C4-substituent on an indole that is already substituted at other positions?
A3: Yes, this is often referred to as late-stage functionalization and is a key advantage of modern C-H activation methods.[4] The success of this approach will depend on the nature and position of the existing substituents and the chosen synthetic method. Directing group strategies are particularly useful in this context.
Q4: Are there any metal-free methods for C4-functionalization?
A4: While transition metal catalysis is dominant, some metal-free methods exist. For example, chelation-assisted aromatic C-H borylation using simple BBr3 can selectively deliver a boron species to the C4 position by installing a pivaloyl group at the C3 position.[1]
III. Experimental Protocols & Data
Protocol 1: Ruthenium-Catalyzed C4 C-H Phosphorylation of Indoles
This protocol is based on a method that utilizes a bulky N-substituent to direct phosphorylation to the C4 position.[2]
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the N-substituted indole (0.2 mmol, 1.0 equiv.), diphenylphosphine oxide (0.3 mmol, 1.5 equiv.), [Ru(p-cymene)Cl2]2 (0.01 mmol, 5 mol%), and AgSbF6 (0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C4-phosphorylated indole.
| Entry | N-Substituent | Yield (%) |
| 1 | Bulky Group (e.g., tert-butyl) | High |
| 2 | Less Bulky Group (e.g., methyl) | Low to None |
Table 1: Effect of N-Substituent on C4-Phosphorylation Yield. Data is illustrative based on principles from cited literature.
Protocol 2: Palladium-Catalyzed C4-Arylation of Indoles with a C3-Directing Group
This protocol is a representative example of using a C3-carbonyl group to direct arylation to the C4 position.[3][25]
Step-by-Step Methodology:
-
In a sealed tube, combine the 3-trifluoroacetyl indole (0.3 mmol, 1.0 equiv.), the arene coupling partner (3.0 mL), Pd(OAc)2 (0.03 mmol, 10 mol%), and (NH4)2S2O8 (0.6 mmol, 2.0 equiv.).
-
Add trifluoroacetic acid (TFA) (0.5 mL).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Directing Group at C3 | Regioselectivity |
| Trifluoroacetyl | C4-Arylation |
| Acetyl | No Reaction |
| Aldehyde | No Reaction |
Table 2: Influence of C3-Directing Group on C4-Arylation. Data is illustrative based on principles from cited literature.[3]
IV. Mechanistic Insights & Visualizations
Diagram 1: Directing Group Strategy for C4-Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of C4-Substituted Indoles via a Catellani and C-N Bond Activation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. figshare.com [figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the synthesis of 3,4-fused tricyclic indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00202H [pubs.rsc.org]
- 20. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 21. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 22. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 23. synarchive.com [synarchive.com]
- 24. Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
purification methods for 4-Bromo-6-fluoroindole-3-carboxylic Acid intermediates
Technical Support Center: Purification of 4-Bromo-6-fluoroindole-3-carboxylic Acid
Ticket ID: #IND-4Br6F-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Purifying 4-Bromo-6-fluoroindole-3-carboxylic acid presents a unique set of challenges due to the specific substitution pattern. The 4-bromo substituent creates significant steric strain (peri-interaction) with the C3-carboxylic acid, making the molecule prone to decarboxylation and twisting, while the 6-fluoro group increases the acidity of the indole NH.
This guide prioritizes a "Purify Early, Precipitate Late" strategy: purify the ester intermediate rigorously by chromatography, then rely on controlled chemical precipitation for the final acid to avoid decomposition.
Module 1: The Critical Intermediate (The Ester)
Context: Most syntheses proceed via an ester intermediate (e.g., Methyl/Ethyl 4-bromo-6-fluoroindole-3-carboxylate). Do not attempt to carry crude ester into the hydrolysis step.
Protocol: Purification of the Ester Intermediate
-
Method: Flash Column Chromatography (Silica Gel).[1]
-
Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh).[1] Note: Use acid-washed silica to prevent streaking if the indole NH is deprotonated by basic impurities in standard silica.
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
70:30).[1] -
Loading: Dissolve crude in minimum Dichloromethane (DCM).
Troubleshooting The Ester:
| Symptom | Probable Cause | Corrective Action |
|---|
| Co-elution of impurities | Regioisomers (e.g., 6-Br-4-F isomer) | Switch solvent system to Toluene : Acetone (9:1) . The
Module 2: Hydrolysis & Final Isolation (The Acid)
Context: The transition from ester to acid is the highest risk step for decarboxylation .[1] The 4-bromo substituent destabilizes the C3-carboxylate, lowering the activation energy for CO
Protocol: Controlled Hydrolysis & Precipitation
Principle: Saponification followed by pH-controlled precipitation (Acid-Base Swing).[1]
-
Hydrolysis:
-
Dissolve ester in THF : MeOH (1:1) .
-
Add LiOH (3.0 equiv) as a 2M aqueous solution. Why LiOH? It is gentler than NaOH/KOH and less likely to cause nucleophilic attack on the Fluorine.
-
Stir at Room Temperature (Do NOT reflux). Monitor by TLC until ester is consumed (~4-12 h).[1]
-
-
Workup (The "Cold Swing"):
-
Step A: Dilute reaction with water and wash with Diethyl Ether (
) twice.[1] Discard organic layer (removes unreacted ester/non-polar byproducts).[1] -
Step B (Critical): Cool the aqueous layer (containing the product salt) to 0–5°C in an ice bath.
-
Step C: Acidify slowly with 1M HCl dropwise to pH 3–4 .
-
Warning: Do not go to pH < 1.[1] Strongly acidic conditions + 4-Br steric strain = Rapid Decarboxylation.
-
-
Step D: The product will precipitate as a white/off-white solid. Filter and wash with cold water.[1]
-
Module 3: Final Purification (Recrystallization)
Context: If the precipitation yields a solid with <98% purity, perform recrystallization.[1] Avoid chromatography for the free acid.[1]
Solvent Selection Matrix:
| Solvent System | Suitability | Notes |
|---|---|---|
| Methanol / Water | High | Dissolve in hot MeOH, add warm water until turbid, cool slowly. Best for removing inorganic salts.[1] |
| Acetone / Hexane | Medium | Good for removing organic impurities.[1][2] |
| Acetic Acid | High | Dissolve in hot AcOH, cool.[1] Excellent for highly crystalline indoles, but risk of acetylation if heated too long.[1] |
| DMSO / Water | Low | Avoid.[1] High boiling point of DMSO makes drying difficult without heat (decarboxylation risk).[1] |
Visual Troubleshooting Guide
Figure 1: Logic flow for the purification of 4-bromo-6-fluoroindole-3-carboxylic acid, emphasizing the critical ester purification step and temperature-controlled hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My product turns brown/black during drying. What is happening?
-
Diagnosis: Indoles are electron-rich and prone to oxidative polymerization (formation of "indole reds"), especially when wet and exposed to air/light.[1]
-
Fix:
-
Add a pinch of Sodium Bisulfite or Ascorbic Acid to the acidification water (Step C) to act as an antioxidant.[1]
-
Dry the final solid in a vacuum oven at <40°C under a nitrogen bleed. Store in amber vials.
-
Q2: I see a new spot on TLC just above the baseline that isn't my acid. What is it?
-
Diagnosis: This is likely 4-bromo-6-fluoroindole (the decarboxylated byproduct).
-
Cause: The workup was too acidic (pH < 2) or the hydrolysis was heated.[1]
-
Recovery: Dissolve the mixture in dilute NaOH (pH 10). The acid will dissolve; the decarboxylated indole will not.[1] Extract with Ethyl Acetate to remove the impurity, then re-acidify the aqueous layer carefully.
Q3: Why can't I just column the final acid?
-
Technical Insight: Carboxylic acids interact strongly with the silanols on silica gel, causing severe tailing/streaking.[1] While you can use 1% Acetic Acid in the mobile phase to suppress ionization, the recovery rate is often poor due to irreversible adsorption. Crystallization is superior for yield conservation.[1]
Q4: The 4-Bromo group seems unstable. Can I use Palladium to couple it before hydrolysis?
-
Recommendation: Yes. If your final goal is a Suzuki/Sonogashira coupling at the C4 position, perform this on the ester intermediate . The carboxylic acid moiety can interfere with Pd-catalysts (catalyst poisoning), and the basic conditions of coupling reactions can induce decarboxylation of the free acid.
References
-
Indole Synthesis & Reactivity
-
Decarboxylation Mechanisms
-
L. K. P.[1] Lam et al. "Mechanism of decarboxylation of indole-3-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2.
-
-
Purification of Haloindoles
-
BenchChem Technical Note: Purification of Methyl Indole-3-carboxylate. (General protocol adapted for halogenated derivatives).[1]
-
-
pKa and Solubility Data
-
PubChem Compound Summary: Indole-3-carboxylic acid.
-
Sources
Technical Support Center: Synthesis of 4-Bromo-6-fluoroindole-3-carboxylic Acid
Welcome to the technical support guide for the synthesis and purification of 4-Bromo-6-fluoroindole-3-carboxylic Acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related indole derivatives. We provide field-proven insights, detailed troubleshooting protocols, and robust analytical methods to help you achieve high purity and yield in your experiments.
Synthesis Overview: The Japp-Klingemann / Fischer Indole Approach
The synthesis of substituted indole-3-carboxylic acids often employs a multi-step sequence. A common and reliable route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for cyclization.[1][2][3] This pathway offers versatility for introducing various substituents onto the indole core.
Below is a generalized workflow for the synthesis of the target molecule.
Caption: Logical workflow for troubleshooting common purification issues.
Issue 1: The final product is off-white, yellow, or pink.
-
Potential Cause: This is almost always due to the oxidation of the electron-rich indole nucleus. [4][5]Trace metal impurities can also catalyze this degradation.
-
Diagnostic Steps:
-
Run a Thin Layer Chromatography (TLC) or HPLC. Oxidized impurities often present as a baseline streak on TLC or as broad, poorly resolved peaks in HPLC.
-
-
Solutions:
-
Recrystallization with Activated Carbon: Activated carbon is highly effective at adsorbing the large, planar molecules that constitute many colored impurities. [6] 1. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol). 2. Add a small amount (1-2% by weight) of activated carbon to the hot solution. 3. Swirl and gently boil for a few minutes. Caution: Adding carbon to a boiling solution can cause vigorous bumping. [6] 4. Perform a hot gravity filtration through fluted filter paper to remove the carbon. 5. Allow the clear filtrate to cool slowly to induce crystallization. [4]
-
Issue 2: HPLC analysis shows a significant peak corresponding to the starting ester.
-
Potential Cause: The saponification (hydrolysis) of the ethyl ester to the carboxylic acid is incomplete. This is a very common impurity. [4]* Diagnostic Steps:
-
Confirm the identity of the impurity peak by co-injecting a sample of the starting ester (Ethyl 4-Bromo-6-fluoro-1H-indole-3-carboxylate) with your crude product in the HPLC.
-
Use LC-MS to confirm the mass of the impurity, which will correspond to the ester. [7]* Solutions:
-
Repeat Saponification: Subject the crude material to the hydrolysis conditions again, perhaps for a longer duration or with a slight excess of base (e.g., KOH or NaOH). [8] * Acid-Base Extraction: This classic technique is highly effective for separating carboxylic acids from neutral impurities like esters. [9] 1. Dissolve the crude mixture in an organic solvent like ethyl acetate. 2. Extract the organic layer with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the neutral ester remains in the organic layer. 3. Separate the layers. 4. Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates out (typically pH 2-3). 5. Filter the resulting solid, wash with cold water, and dry.
-
Issue 3: Column chromatography results in significant peak tailing.
-
Potential Cause: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silanol groups on the surface of standard silica gel. This causes the compound to "stick" and elute slowly and unevenly, leading to broad, tailing peaks. [10]* Diagnostic Steps: This is directly observed during the chromatographic run.
-
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-2.0%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., Hexane/Ethyl Acetate). [4][10]This suppresses the deprotonation of your carboxylic acid, minimizing its interaction with the silica gel and resulting in sharper, more symmetrical peaks.
-
Use Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, switch to a C18 reversed-phase column. The mobile phase would typically be a gradient of water and acetonitrile (or methanol), with 0.1% of an acidifier like trifluoroacetic acid (TFA) or formic acid. [4][10]
-
Key Analytical & Purification Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This method is a robust starting point for assessing the purity of the final product and identifying common impurities like the unhydrolyzed ester precursor.
| Parameter | Method Details | Rationale |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm | Standard for reversed-phase; good for separating non-polar to moderately polar compounds. [11] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid suppresses ionization of the carboxylic acid, leading to better peak shape. [4][12] |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min | A gradient elution is effective for separating compounds with different polarities, such as the acid and its ester precursor. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. [11][7] |
| Detection | UV at 280 nm | The indole scaffold has strong UV absorbance around this wavelength. [11][7] |
| Column Temp. | 30 °C | Ensures reproducible retention times. [11][7] |
Sample Preparation:
-
Accurately prepare a stock solution of your crude product in the mobile phase (or methanol/acetonitrile) at 1 mg/mL.
-
Create a working solution by diluting the stock to 0.1 mg/mL with the initial mobile phase composition.
-
Filter the working solution through a 0.45 µm syringe filter before injection to prevent clogging the system. [7]
Protocol 2: Purification by Recrystallization
Recrystallization is the most common and often most effective method for purifying crystalline solids like 4-Bromo-6-fluoroindole-3-carboxylic Acid. [13] Step-by-Step Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For carboxylic acids, a mixed solvent system is often best. [6]A good starting point is an alcohol (Methanol, Ethanol) and water. [14][4]2. Dissolution: Place the crude, dry solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot alcohol to just dissolve the solid completely.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated carbon and perform a hot filtration as described in Troubleshooting Issue 1.
-
Crystallization: To the hot, clear alcoholic solution, slowly add hot water dropwise while swirling until the solution becomes faintly and persistently cloudy (the saturation point). Add a few more drops of hot alcohol to make the solution clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same alcohol/water mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
References
- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
-
Hughes, D. L. (n.d.). Why Do Some Fischer Indolizations Fail? PMC. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
- Pálfi, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Kumar, P., et al. (2011).
-
SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- ACS Publications. (2025).
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]
- chemrevise. (n.d.). 3.
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Indole's Chemical Properties and Synthesis.
- ResearchGate. (2025).
- Ellermeier, C. A., & Slauch, J. M. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC.
- Ruzicka, J., et al. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
- Woźniak, M., et al. (2021).
- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans | Request PDF.
- NIH. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC.
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rubingroup.org [rubingroup.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 4-Bromo-6-fluoroindole-3-carboxylic Acid
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum for 4-Bromo-6-fluoroindole-3-carboxylic Acid .[1][2] Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to offer a comparative framework.[2] It focuses on distinguishing this specific regioisomer from its likely synthetic impurities (e.g., the 5-bromo isomer) and the non-halogenated parent scaffold.
Key Identifier: The unique splitting pattern of the H5 and H7 protons, driven by the large
Part 1: Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral fidelity, the following protocol minimizes solvent exchange artifacts and maximizes resolution of the carboxylic acid proton.
1. Sample Preparation
-
Solvent Selection: DMSO-d
(Dimethyl sulfoxide-d ) is mandatory.[1][2] -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may cause peak broadening due to viscosity or aggregation (dimerization of acids).[2]
-
-
Additives: None. Avoid adding D
O unless specifically testing for exchangeable protons, as this will erase the critical COOH and NH signals used for integration validation.
2. Acquisition Parameters
-
Frequency: 400 MHz minimum (600 MHz recommended for resolving H5/H7 meta-coupling).
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the long-T1 quaternary carbons and acidic protons.
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure accurate integration of the COOH proton. -
Temperature: 298 K (25°C).[2]
Part 2: Spectral Analysis & Assignment
The Theoretical Fingerprint
The 4-Bromo-6-fluoroindole-3-carboxylic acid molecule possesses a distinct "coupling tree" due to the presence of the Fluorine atom (spin 1/2) at position 6.[1][2] Unlike standard proton-proton coupling (
Table 1: Chemical Shift Assignments (DMSO-d
)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| COOH | Carboxylic Acid | 12.2 – 12.8 | Broad Singlet (br s) | - | Highly deshielded; disappears with D |
| NH | Indole Amine | 11.8 – 12.2 | Broad Singlet (br s) | - | Deshielded by aromatic ring current and H-bonding.[1][2] |
| H2 | Aromatic (C2) | 8.0 – 8.2 | Doublet (d) or Singlet | Deshielded by adjacent C3-COOH.[1][2] | |
| H7 | Aromatic (C7) | 7.2 – 7.4 | Doublet of Doublets (dd) | Ortho to F6 (Large splitting); Meta to H5 (Small splitting).[1][2] | |
| H5 | Aromatic (C5) | 7.4 – 7.6 | Doublet of Doublets (dd) | Ortho to F6; Meta to H7.[1][2] Deshielded by C4-Br.[1][2] |
Critical Note on H5 vs. H7: H5 is typically more deshielded (downfield) than H7 due to the proximity of the Bromine atom at C4 (steric compression and electronegativity) and the C3-carbonyl group.[2]
Part 3: Comparative Analysis (The "Product" vs. Alternatives)
In drug discovery, the primary challenge is distinguishing the 4-bromo product from the 5-bromo regioisomer (a common byproduct of electrophilic bromination).[1][2]
Comparison Guide: 4-Bromo vs. 5-Bromo Isomer
| Feature | 4-Bromo-6-fluoro (Target) | 5-Bromo-6-fluoro (Alternative/Impurity) | Diagnostic Check |
| H5 Signal | Present (dd) | Absent (Substituted by Br) | Look for the H5 doublet.[1][2] If missing, you have the 5-Br isomer.[2] |
| H4 Signal | Absent (Substituted by Br) | Present (d) | H4 in the 5-Br isomer appears as a doublet ( |
| H7 Signal | Doublet ( | Doublet ( | H7 in 5-Br is ortho to F but para to Br; coupling remains, but shift changes. |
| Steric Effect | High (Br is peri to COOH) | Low (Br is remote) | The COOH proton in the 4-Br isomer may be shifted further downfield due to twisting/deshielding.[1][2] |
Visualizing the Coupling Logic
The following diagram illustrates the splitting logic that confirms the presence of the Fluorine at C6 and the Bromine at C4.[2]
Caption: Figure 1. NMR Coupling Tree. The
Part 4: Analytical Workflow Diagram
Use this workflow to validate your synthesis batch.
Caption: Figure 2. Quality Control Decision Matrix. A step-by-step logic flow for validating the identity of 4-Bromo-6-fluoroindole-3-carboxylic acid.
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative source on pulse sequences and solvent effects). [1]
-
Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3][4] (Source for H-F coupling constant ranges). [1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent impurity identification).[2]
-
Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Reference for chemical shift prediction logic).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-6-fluoroindole-3-carboxylic Acid
We will compare the predicted fragmentation of our target molecule with the known fragmentation patterns of Indole-3-carboxylic acid and 4-bromoacetophenone to delineate the influence of the bromine and fluorine substituents on the fragmentation pathways.
The Foundational Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a cornerstone analytical technique that provides critical information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.[1] In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.[2] The resulting fragmentation pattern serves as a molecular fingerprint, enabling detailed structural characterization.[3]
Experimental Protocol: A Standardized Approach for GC-MS Analysis
To ensure reproducibility and accuracy in fragmentation analysis, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
- Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol or ethyl acetate.[3]
- Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[3]
2. GC-MS Instrumentation and Conditions:
- Inlet System: Direct insertion probe (for solid samples) or a Gas Chromatography (GC) interface.[4]
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: A non-polar column, such as a DB-5ms, is typically suitable for indole derivatives.
- Temperature Program: An initial oven temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
- Injector Temperature: 250°C.
- Transfer Line Temperature: 280°C.
3. Data Acquisition:
- Acquire data in full scan mode over a mass range of m/z 40-500 to capture the molecular ion and all significant fragments.
Below is a generalized workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis.
Predicted Fragmentation Pattern of 4-Bromo-6-fluoroindole-3-carboxylic Acid
The fragmentation of 4-Bromo-6-fluoroindole-3-carboxylic acid is predicted to be driven by the characteristic fragmentation of the indole-3-carboxylic acid core, with significant influence from the bromo and fluoro substituents.
Key Predicted Fragmentation Pathways:
-
Molecular Ion and Halogen Isotopic Pattern: The molecular ion [M]+• will be readily observable. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, the molecular ion peak will appear as a doublet (M and M+2) of similar intensity.[5][6] This isotopic signature is a key diagnostic feature for bromine-containing compounds.
-
Alpha-Cleavage of the Carboxylic Acid Group: The carboxylic acid moiety is expected to undergo characteristic α-cleavage.[7][8] This will lead to the loss of a hydroxyl radical (•OH) to form the [M-17]+ ion, and the loss of the entire carboxyl group (•COOH) to form the [M-45]+ ion.[7]
-
Decarboxylation: A prominent fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO2), resulting in an [M-44]+• ion.[5] This is often a significant peak in the mass spectrum.
-
Halogen Loss: Cleavage of the carbon-halogen bonds will also occur. The carbon-bromine bond is weaker than the carbon-fluorine bond, so the loss of a bromine radical (•Br) to form the [M-79/81]+ ion is expected to be more favorable than the loss of a fluorine radical (•F).
The predicted fragmentation cascade is illustrated below.
Caption: Predicted fragmentation of 4-Bromo-6-fluoroindole-3-carboxylic Acid.
Comparative Data Summary
The following table summarizes the predicted major fragment ions for 4-Bromo-6-fluoroindole-3-carboxylic Acid and compares them with the known fragmentation of Indole-3-carboxylic acid and the predicted fragmentation of a simpler halogenated aromatic compound, 4-bromoacetophenone.
| m/z (Predicted/Observed) | Ion Structure/Formula | Compound | Relative Abundance (Predicted/Observed) | Fragmentation Pathway |
| 272/274 | [C9H5BrFNO2]+• | 4-Bromo-6-fluoroindole-3-carboxylic Acid | Moderate | Molecular Ion (M+•) peak, showing characteristic M/M+2 isotope pattern for bromine.[4][5] |
| 255/257 | [C9H4BrFNO]+ | 4-Bromo-6-fluoroindole-3-carboxylic Acid | High | Loss of •OH from the carboxylic acid group.[7][9] |
| 227/229 | [C8H4BrFN]+• | 4-Bromo-6-fluoroindole-3-carboxylic Acid | High | Decarboxylation (loss of CO2).[9][10] |
| 193 | [C9H5FNO2]+ | 4-Bromo-6-fluoroindole-3-carboxylic Acid | Moderate | Loss of •Br from the molecular ion. |
| 161 | [C9H7NO2]+• | Indole-3-carboxylic Acid | High | Molecular Ion (M+•). |
| 144 | [C9H6NO]+ | Indole-3-carboxylic Acid | High | Loss of •OH.[9] |
| 117 | [C8H7N]+• | Indole-3-carboxylic Acid | High | Decarboxylation (loss of CO2).[11] |
| 199/201 | [C8H7BrO]+• | 4'-Bromoacetophenone | Moderate | Molecular Ion (M+•) with M/M+2 pattern.[4] |
| 184/186 | [C7H4BrO]+ | 4'-Bromoacetophenone | High | α-cleavage with loss of a methyl radical (•CH3).[4] |
| 156/158 | [C6H4Br]+ | 4'-Bromoacetophenone | Moderate | Loss of CO. |
| 120 | [C8H7O]+ | 4'-Bromoacetophenone | Low | Loss of •Br. |
Discussion of Fragmentation Mechanisms
The fragmentation of indole derivatives is primarily dictated by the stability of the indole nucleus and the fragmentation tendencies of its substituents.[3] For 4-Bromo-6-fluoroindole-3-carboxylic Acid, the initial ionization is expected to occur on the indole ring or the carboxylic acid group.
-
Indole Ring Stability: The aromatic indole ring is relatively stable, meaning that fragmentation is often initiated at the more labile substituent groups.[11]
-
Carboxylic Acid Fragmentation: The carboxylic acid group provides several facile fragmentation pathways, including the loss of •OH and CO2, which are energetically favorable.[1][7] The loss of water from the molecular ion is a characteristic fragmentation for some hydroxyindole-3-carboxylic acids, particularly the 4-isomer, but is less anticipated here.[9]
-
Influence of Halogens: The bromine atom serves as an excellent diagnostic marker due to its isotopic pattern.[5] Its cleavage from the aromatic ring is a common fragmentation pathway for brominated aromatic compounds.[12] The fluorine atom, with its strong bond to the aromatic ring, is less likely to be lost in the initial fragmentation steps compared to bromine.
By comparing the predicted fragmentation of 4-Bromo-6-fluoroindole-3-carboxylic Acid with that of indole-3-carboxylic acid, we can see the additive effect of the halogen substituents. The fundamental losses from the carboxylic acid group remain, but are now accompanied by fragments resulting from the loss of bromine. The comparison with 4-bromoacetophenone further reinforces the predictable nature of halogen fragmentation in aromatic systems.[4]
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-Bromo-6-fluoroindole-3-carboxylic Acid. By leveraging established fragmentation principles of related chemical moieties, we have constructed a detailed fragmentation scheme. The key predicted fragments include the molecular ion with a characteristic bromine isotopic pattern, and ions resulting from the loss of •OH, CO2, and •Br. This information is critical for the tentative identification and structural confirmation of this and similar novel compounds in complex matrices, which is a vital step in pharmaceutical research and development.
References
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. 2005;40(4):452-7. Available from: [Link]
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Kihel, A., et al. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. 2016;7:351-355. Available from: [Link]
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. 2019;24(15):2799. Available from: [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules. 2023;28(24):8069. Available from: [Link]
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Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry. 2014;49(4):305-13. Available from: [Link]
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Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Canadian Journal of Chemistry. 1971;49(18):3034-3039. Available from: [Link]
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Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. 2025. Available from: [Link]
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Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry. 1971;49(8):1296-1301. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]
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Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry. 2008;22(10):1551-8. Available from: [Link]
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ChemHelp ASAP. mass spectrum & fragmentation of 1-bromobutane. YouTube. 2022. Available from: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
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A Senior Application Scientist’s Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Bromo-6-fluoroindole-3-carboxylic Acid
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 4-Bromo-6-fluoroindole-3-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex bioactive molecules.[1] Ensuring its chemical integrity is not merely a quality control checkpoint; it is a critical step that dictates the viability of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can have unintended pharmacological effects or interfere with downstream reactions.[2][3]
This guide provides a comprehensive, field-proven methodology for the purity analysis of 4-Bromo-6-fluoroindole-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). We will delve into the scientific rationale behind method development, present a detailed experimental protocol, and objectively compare the HPLC technique with viable alternatives. This document is structured to provide not just a procedure, but a framework for critical thinking in analytical chemistry.
I. The Pillar of Purity: HPLC Method Development and Rationale
The development of a robust and reliable HPLC method is a systematic process rooted in the fundamental physicochemical properties of the analyte. Our goal is to create a stability-indicating method—one that can accurately quantify the target compound and separate it from any potential process impurities or degradation products.[4][5]
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-Phase (RP-HPLC) The indole ring system, while aromatic, possesses a degree of polarity due to the nitrogen heteroatom. The carboxylic acid moiety further enhances its polar nature. Reversed-phase HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical choice. This mode allows for excellent retention and separation of moderately polar to nonpolar compounds, making it ideal for a wide range of pharmaceutical intermediates, including indole derivatives.[4][6]
-
Stationary Phase: C18 Column An octadecylsilane (C18) column is the workhorse of RP-HPLC for its versatility and robust performance. We select a column with standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size) to ensure high resolution and efficiency. The 5 µm particle size provides a good balance between separation efficiency and backpressure.
-
Mobile Phase Optimization: The Key to Resolution The mobile phase composition is the most critical parameter for achieving optimal separation.
-
Aqueous Component: We use a mixture of water and an organic solvent. To ensure reproducible retention times and sharp peak shapes for our acidic analyte, the aqueous phase must be acidified. The addition of 0.1% Trifluoroacetic Acid (TFA) or formic acid suppresses the ionization of the carboxylic acid group (pKa ~4-5).[6][7] In its neutral form, the molecule is more hydrophobic, leading to better retention and minimizing peak tailing.
-
Organic Component: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and it often provides better peak shapes and different selectivity for aromatic compounds.
-
Elution Mode: Gradient Elution A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic (constant composition) method for purity analysis.[8] It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.
-
-
Detection: UV Spectrophotometry The indole ring system contains a strong chromophore, making UV detection highly suitable. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferable, as it allows for the acquisition of the full UV spectrum for the analyte and any impurities. This is invaluable for peak purity analysis and for selecting the optimal monitoring wavelength. For indole derivatives, a wavelength between 270-285 nm typically provides excellent sensitivity.[9]
II. Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the trustworthiness and reliability of the results on a day-to-day basis.
A. Materials and Reagents
-
Reference Standard: 4-Bromo-6-fluoroindole-3-carboxylic Acid (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Additives: Trifluoroacetic Acid (TFA), HPLC Grade
-
Sample for Analysis: Test batch of 4-Bromo-6-fluoroindole-3-carboxylic Acid
B. Instrumentation & Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent, with a quaternary pump, autosampler, column oven, and DAD/PDA detector. |
| Column | C18, 5 µm particle size, 4.6 x 250 mm (e.g., Zorbax Eclipse XDB-C18, Waters Symmetry C18) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
C. Solution Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
D. Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
E. System Suitability & Acceptance Criteria
Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (USP): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
F. Calculation of Purity
The purity is calculated based on the area percent method.
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
III. Impurity Profiling via Forced Degradation Studies
To rigorously validate the method's specificity and stability-indicating nature, forced degradation studies are performed as recommended by ICH guidelines.[10] The objective is to intentionally degrade the sample under various stress conditions to generate potential impurities and ensure they are well-separated from the main analyte peak.[5][11]
Forced Degradation Protocol:
A sample solution (0.5 mg/mL) is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed by the developed HPLC method.
Caption: Logic of Forced Degradation for Impurity Profiling.
Expected Results Summary
| Stress Condition | % Degradation (Hypothetical) | Retention Time (Main Peak) | Retention Times (Degradation Peaks) |
| Control | 0% | ~15.2 min | None |
| Acid Hydrolysis | ~12% | ~15.2 min | 8.5 min, 11.3 min |
| Base Hydrolysis | ~18% | ~15.2 min | 7.9 min, 16.8 min |
| Oxidation | ~8% | ~15.2 min | 14.1 min |
| Thermal | ~5% | ~15.2 min | 17.5 min |
| Photolytic | ~6% | ~15.2 min | 13.8 min |
The successful separation of all degradation peaks from the main analyte peak would confirm the method is stability-indicating.
IV. Comparative Guide: HPLC vs. Alternative Analytical Techniques
While HPLC is the gold standard for this application, it is valuable for a senior scientist to understand the landscape of alternative and complementary techniques.[12]
| Technique | Principle | Resolution & Sensitivity | Quantification | Throughput & Cost | Best Use Case for this Analyte |
| HPLC-UV (This Method) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High / High | Excellent | Moderate / Moderate | Gold standard for routine QC, purity testing, and stability studies. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Very High / Very High | Excellent | Lower / Higher | Impurity identification and structural elucidation of unknown peaks found during HPLC analysis. [13][14] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by MS detection. | High / High | Good | High / Moderate | Not suitable. The analyte is non-volatile and would likely decompose at the high temperatures required for GC analysis.[15] |
| TLC | Separation on a thin layer of adsorbent material by a liquid mobile phase. | Low / Moderate | Semi-Quantitative at best | Very High / Very Low | Rapid, qualitative check for reaction monitoring or preliminary purity assessment. Not suitable for final QC. [12] |
| FTIR | Measures absorption of infrared radiation to identify functional groups. | N/A (Not a separation technique) | No | Very High / Low | Identity confirmation against a reference standard. Does not provide a purity value. [16] |
V. Conclusion
This guide has detailed a robust, reliable, and scientifically-grounded RP-HPLC method for the purity analysis of 4-Bromo-6-fluoroindole-3-carboxylic acid. The causality-driven approach to method development—from column and mobile phase selection to the implementation of a gradient elution—ensures the creation of a stability-indicating method capable of separating the main analyte from process-related impurities and potential degradants. The inclusion of forced degradation studies provides rigorous validation of the method's specificity, a critical requirement in pharmaceutical development.
While HPLC stands as the premier technique for quantitative purity assessment, a comprehensive analytical strategy may leverage complementary methods like LC-MS for structural elucidation and FTIR for identity confirmation. The choice of methodology should always align with the specific analytical objective, whether it be routine quality control, in-depth impurity investigation, or rapid in-process checks. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the highest standards of quality and integrity for their chemical intermediates.
References
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
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Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Ovid. Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Press. Available at: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-Bromo vs. 6-Fluoro Positions in Indole Derivatives
Introduction: The Strategic Role of Halogenation in Indole Chemistry
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The strategic functionalization of the indole ring is a critical lever for modulating the physicochemical and pharmacological properties of these molecules, including their potency, selectivity, metabolic stability, and pharmacokinetics.[2][3] Halogenation, in particular, provides a versatile handle for synthetic elaboration.
This guide offers an in-depth comparison of the reactivity of two common halogenated indole isomers: 4-bromoindole and 6-fluoroindole. These derivatives, while both serving as valuable building blocks, exhibit fundamentally different chemical behaviors dictated by the distinct electronic properties of bromine and fluorine. Understanding these differences is paramount for researchers in drug discovery and process development to make informed decisions in synthetic route design. We will explore the characteristic reactions for each isomer, explain the mechanistic underpinnings of their divergent reactivity, and provide practical, data-supported protocols.
The Workhorse for Cross-Coupling: Reactivity of 4-Bromoindole
The 4-bromoindole isomer is a quintessential substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the C4 position is readily activated by palladium catalysts, making it an ideal electrophilic partner for a wide array of transformations that form new carbon-carbon and carbon-heteroatom bonds.[4][5] This reactivity profile is crucial for building molecular complexity and exploring the structure-activity relationships of novel drug candidates.[6][7]
Mechanistic Rationale: The Primacy of Oxidative Addition
The utility of aryl bromides in cross-coupling stems from their "Goldilocks" nature. The C-Br bond is sufficiently labile to undergo oxidative addition to a low-valent palladium(0) complex—the crucial initiating step of most cross-coupling catalytic cycles—yet stable enough for isolation and handling.[8][9] This is in contrast to aryl chlorides, which are often less reactive, and aryl iodides, which can be more reactive but also less stable and more expensive.
The general catalytic cycle for a Suzuki-Miyaura coupling, a flagship reaction for 4-bromoindoles, is depicted below. The cycle begins with the oxidative addition of the 4-bromoindole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling of 4-bromoindole.
Key Transformations for 4-Bromoindole
The following table summarizes the principal cross-coupling reactions where 4-bromoindole serves as a superior starting material.
| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Reference(s) |
| Suzuki-Miyaura | Boronic Acids/Esters | C-C (Aryl, Vinyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | [2] |
| Buchwald-Hartwig | Amines, Amides | C-N | Pd₂(dba)₃ / Xantphos, RuPhos | [6][11] |
| Sonogashira | Terminal Alkynes | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI | [2][11] |
| Heck | Alkenes | C-C (Vinyl) | Pd(OAc)₂ / P(o-tol)₃ | [2] |
The Specialist for Nucleophilic Substitution & Directed Metalation: Reactivity of 6-Fluoroindole
In stark contrast to its bromo-counterpart, 6-fluoroindole's reactivity is dominated by transformations that leverage the unique properties of the fluorine atom: its extreme electronegativity and small size. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it highly resistant to cleavage by oxidative addition under standard palladium catalysis. Instead, the 6-fluoro substituent excels in two other major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and as an electronic influencer in Directed ortho-Metalation (DoM).
Mechanistic Rationale I: Nucleophilic Aromatic Substitution (SNAr)
While counterintuitive, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is not the cleavage of the C-F bond, but the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13]
The highly electronegative fluorine atom strongly polarizes the C-F bond and powerfully withdraws electron density from the indole ring through the inductive effect.[14] This makes the carbon atom at the 6-position highly electrophilic and susceptible to nucleophilic attack. The fluorine atom's strong inductive effect also stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation and accelerating the overall reaction rate.[13][15]
Caption: The two-step Addition-Elimination mechanism of SNAr at the 6-fluoroindole position.
Mechanistic Rationale II: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful method for C-H functionalization, relying on a directing metalation group (DMG) to coordinate a strong organolithium base and deliver it to a specific ortho position.[16] In N-protected indoles, the protecting group itself (e.g., carbamate, amide) often serves as the primary DMG, directing lithiation to the C7 position.[17]
The role of the 6-fluoro substituent in this context is primarily electronic. Its strong electron-withdrawing nature increases the kinetic acidity of the adjacent C-H protons at C5 and C7, potentially facilitating their deprotonation by the strong base. While the N-protecting group typically overrides other factors to direct to C7, the presence of fluorine can significantly influence the reaction conditions required and the overall success of the transformation.[18][19]
Head-to-Head Comparison: 4-Bromo vs. 6-Fluoro Indoles
| Feature | 4-Bromoindole | 6-Fluoroindole |
| Primary Reactivity | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Key Bond Involved | C-Br bond cleavage (Oxidative Addition) | C-F bond polarization (Nucleophilic Attack) |
| Role of Halogen | Acts as a good leaving group for Pd(0) | Acts as an activator for nucleophilic attack |
| Typical Reagents | Pd catalysts, boronic acids, amines, alkynes | Strong nucleophiles (alkoxides, thiolates, amines) |
| Common Bond Formations | C-C, C-N, C-O, C-S (via coupling) | C-O, C-N, C-S (via direct substitution) |
| C-H Functionalization | Less common; metal-halogen exchange can occur | Amenable to Directed ortho-Metalation (DoM) at C7 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-indole
This protocol describes a representative Suzuki-Miyaura reaction to synthesize 4-phenyl-1H-indole.
Materials:
-
4-Bromo-1H-indole (196 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a 15 mL oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-1H-indole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 4-phenyl-1H-indole product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 6-Fluoro-1H-indole
This protocol describes a representative SNAr reaction to synthesize 6-phenoxy-1H-indole.
Materials:
-
6-Fluoro-1H-indole (135 mg, 1.0 mmol)
-
Phenol (104 mg, 1.1 mmol)
-
Potassium tert-butoxide (KOtBu) (135 mg, 1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a 15 mL oven-dried reaction vial equipped with a magnetic stir bar, add phenol.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF (2 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide in portions. Stir the mixture at 0 °C for 20 minutes to form the potassium phenoxide salt.
-
Add a solution of 6-fluoro-1H-indole in anhydrous DMF (3 mL) to the reaction mixture.
-
Seal the vial and heat the reaction to 100 °C. Stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully pour the mixture into ice-cold water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 6-phenoxy-1H-indole product.
Conclusion and Strategic Outlook
The choice between a 4-bromoindole and a 6-fluoroindole derivative is not arbitrary but a strategic decision based on the desired synthetic outcome.
-
Choose 4-Bromoindole when the goal is to construct complex scaffolds through the robust and versatile chemistry of palladium-catalyzed cross-coupling. It is the ideal precursor for introducing aryl, heteroaryl, vinyl, alkynyl, and amino functionalities at the C4 position.[2]
-
Choose 6-Fluoroindole when the synthetic plan involves the direct introduction of nucleophiles (O, N, S-based) at the C6 position via SNAr chemistry, or when leveraging its electronic properties to facilitate C-H activation at an adjacent site.[20][21] The fluorine atom can also be retained in the final molecule to modulate its biological properties.[3][22]
By understanding the fundamental principles that govern the reactivity of these two isomers, researchers can more efficiently design and execute synthetic routes, accelerating the discovery and development of next-generation indole-based therapeutics.
References
-
Krasavin, M. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 2022. [Online] Available at: [Link]
-
Tsay, C. et al. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. National Institutes of Health, 2018. [Online] Available at: [Link]
-
The Nobel Prize Foundation. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences, 2010. [Online] Available at: [Link]
-
University of Rochester. Directed (ortho) Metallation. [Online] Available at: [Link]
-
Gribble, G. W. Metalation of Indole. ResearchGate, 2010. [Online] Available at: [Link]
-
Jafari, E. et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health, 2023. [Online] Available at: [Link]
-
Snieckus, V. et al. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. PubMed, 2003. [Online] Available at: [Link]
-
Chem Help ASAP. SNAr reaction mechanism. YouTube, 2020. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Stanetty, P. et al. A Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. ACS Publications, 2006. [Online] Available at: [Link]
-
Wikipedia. Directed ortho metalation. [Online] Available at: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Online] Available at: [Link]
-
Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. [Online] Available at: [Link]
-
NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Online] Available at: [Link]
-
Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Online] Available at: [Link]
-
De Jonghe, S. et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed, 2021. [Online] Available at: [Link]
-
Keyzers, R. et al. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI, 2024. [Online] Available at: [Link]
-
Taylor & Francis Online. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Online] Available at: [Link]
-
Le Studium. Fluorine as a key element in modern drug discovery and development. [Online] Available at: [Link]
Sources
- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nobelprize.org [nobelprize.org]
- 9. m.youtube.com [m.youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uwindsor.ca [uwindsor.ca]
- 19. researchgate.net [researchgate.net]
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- 22. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
Spectroscopic Differentiation and Characterization of 4-Bromo-6-fluoroindole-3-carboxylic Acid
Executive Summary: The Structural Challenge
In the development of kinase inhibitors and GPCR modulators, the indole scaffold is ubiquitous. However, the 4-Bromo-6-fluoroindole-3-carboxylic acid presents a specific regiochemical challenge. During synthesis—typically via electrophilic halogenation or Fischer indole cyclization—regioisomers such as the 5-bromo or 7-bromo analogs are common byproducts.
This guide provides a definitive spectroscopic workflow to distinguish the target 4-bromo-6-fluoro isomer from its most prevalent "alternatives" (regioisomers and non-brominated precursors). It moves beyond basic data listing to explain the causality of spectral features, ensuring you can self-validate your compound's identity.
Decision Matrix: Characterization Workflow
The following decision tree outlines the logical flow for confirming the structure, prioritizing non-destructive techniques.
Figure 1: Strategic workflow for the structural validation of halogenated indole acids.
Comparative Analysis: Target vs. Alternatives
To validate 4-Bromo-6-fluoroindole-3-carboxylic acid , one must distinguish it from two primary alternatives:
-
Alternative A (Precursor): 6-Fluoroindole-3-carboxylic acid (Lack of Bromine).
-
Alternative B (Regioisomer): 5-Bromo-6-fluoroindole-3-carboxylic acid (Bromine in the wrong position).
A. Mass Spectrometry (MS) Performance
Objective: Confirm Halogenation State.
The first checkpoint is the isotopic signature. Bromine has two stable isotopes (
| Feature | Target: 4-Bromo-6-fluoro | Alt A: 6-Fluoro (Precursor) | Alt B: 5-Bromo (Regioisomer) |
| Molecular Ion | [M-H]⁻ observed at m/z 256 & 258 | [M-H]⁻ observed at m/z 178 | [M-H]⁻ observed at m/z 256 & 258 |
| Isotope Pattern | 1:1 Doublet (distinctive "goalpost" peaks) | Single dominant peak | 1:1 Doublet |
| Differentiation | Distinguishes from Precursor | N/A (Cannot distinguish from Target) | N/A (Cannot distinguish from Target) |
Insight: MS confirms the presence of bromine but fails to determine its position. You must proceed to NMR for regiochemical assignment.[1]
B. 1H NMR Spectroscopy (The Definitive Test)
Objective: Regiochemical Assignment via Coupling Constants (
This is the critical step. The positioning of the Bromine at C4 vs C5 dramatically alters the coupling environment of the remaining protons (H5 and H7).
Experimental Setup:
-
Solvent: DMSO-d6 (Required for solubility of the carboxylic acid and exchangeable protons).
-
Frequency: 400 MHz or higher recommended to resolve F-H couplings.
The "Fingerprint" Region (Aromatic Zone: 7.0 - 8.0 ppm)
| Proton | Target: 4-Bromo-6-fluoro | Alt B: 5-Bromo-6-fluoro | Mechanism of Differentiation |
| H-2 | Singlet (or d, | Singlet (or d, | Non-diagnostic. Both have H-2 intact. |
| H-5 | Doublet of Doublets (dd) Couples to F-6 ( | Absent (Substituted by Br) | Diagnostic. In the target, H-5 is present.[2] In Alt B, H-5 is missing.[2] |
| H-4 | Absent (Substituted by Br) | Doublet ( | Diagnostic. Alt B shows a proton at C4 (shielded relative to C5). |
| H-7 | Doublet of Doublets (dd) Couples to F-6 ( | Doublet ( | Diagnostic. Target shows meta coupling to H-5. Alt B shows only F-coupling (no meta proton). |
Key Identification Logic:
-
Target (4-Br): You will see two aromatic protons in the benzene ring (H5 and H7). They are meta to each other. H5 is "sandwiched" between the Br (deshielding) and F.
-
Isomer (5-Br): You will see two aromatic protons (H4 and H7).[2] They are para to each other. Para-coupling is typically
Hz and often not resolved, appearing as simple doublets (split only by Fluorine).
C. 19F NMR Spectroscopy
Objective: Electronic Environment Confirmation.
Fluorine shifts are highly sensitive to ortho-substituents.
-
Target (4-Br-6-F): The fluorine is flanked by H-7 and H-5.
-
Isomer (5-Br-6-F): The fluorine is flanked by H-7 and Br-5 .
Expected Shift Effect: The introduction of a heavy halogen (Bromine) ortho to a Fluorine atom typically causes a deshielding effect (shift downfield, less negative ppm) compared to a proton.
-
Prediction: The 5-Br isomer's 19F signal will appear downfield relative to the 4-Br target (where Br is meta to F).
Detailed Experimental Protocols
To ensure reproducibility and valid comparison, follow these standardized protocols.
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Why DMSO? Indole-3-carboxylic acids are often insoluble in CDCl3. DMSO also slows proton exchange, allowing observation of the carboxylic acid proton (>12 ppm) and indole NH (~12 ppm).
-
-
Vessel: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition:
-
Run a standard proton scan (16 scans min).
-
Run a 19F scan (coupled) to verify F-H splitting patterns.
-
Protocol B: HPLC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (indole absorption) and MS (ESI negative mode).
-
Note: Carboxylic acids ionize better in negative mode ([M-H]⁻).
-
References & Grounding
The following authoritative sources support the spectral principles and data ranges used in this guide:
-
Royal Society of Chemistry (RSC). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors. (Detailed 19F and 1H NMR shifts for fluoroindoles). [Link]
-
National Institutes of Health (PMC). 6-Bromo-1H-indole-3-carboxylic acid Crystal Structure and Characterization. (Structural data for bromo-indole-3-carboxylic acids). [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (General shifts for carboxylic acid protons).[3][4] [Link]
Disclaimer: This guide is for research purposes. Always verify spectral data against a calibrated internal standard (e.g., TMS) and elemental analysis for new chemical entities.
Sources
Comparative SAR Analysis: 4-Bromo vs. 6-Fluoro Indole Motifs in Medicinal Chemistry
[1][2]
Executive Summary
This technical guide analyzes the divergent structure-activity relationship (SAR) profiles of 4-bromoindole and 6-fluoroindole substitution patterns.[1][2] While both modifications utilize halogenation to modulate pharmacological properties, they serve fundamentally different roles in lead optimization.[2]
-
4-Bromo Indole : Primarily utilized as a steric anchor and hydrophobic filler .[1][2] The bulky bromine atom at C4 often targets "gatekeeper" pockets in kinases or induces conformational locks via halogen bonding.[1]
-
6-Fluoro Indole : Primarily utilized as a metabolic shield .[1][2] The fluorine atom at C6 blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) while exerting a strong electron-withdrawing effect (lowering pKa) with minimal steric perturbation.[2]
Part 1: Physicochemical & Mechanistic Profiling[1][2]
The choice between a 4-bromo and 6-fluoro substitution is dictated by the specific constraints of the binding pocket and the pharmacokinetic (PK) liabilities of the scaffold.
Comparative Properties Table[2]
| Feature | 4-Bromo Indole | 6-Fluoro Indole | Impact on Drug Design |
| Van der Waals Radius | 1.85 Å | 1.47 Å | Br is bulky (similar to methyl); F is compact (similar to H).[1][2] |
| Electronic Effect | Weakly withdrawing ( | Strongly withdrawing ( | F significantly reduces electron density of the indole ring.[2] |
| Lipophilicity ( | +0.86 | +0.14 | Br significantly increases lipophilicity; F is lipophilicity-neutral.[1][2] |
| Metabolic Liability | Low (C-Br bond is stable) | Protective (Blocks C6 oxidation) | 6-F prevents formation of 6-hydroxyindole metabolites.[1][2] |
| Interaction Mode | Hydrophobic fill, Halogen Bond ( | Dipole interactions, H-bond acceptor (weak) | Br can anchor the molecule in hydrophobic pockets.[2] |
Mechanistic Logic[3][4][5]
-
The "Exit Vector" (C4-Br): The C4 position of the indole ring points towards the solvent interface or the "hinge" region in many kinase ATP-binding pockets. A bromine atom here provides the necessary bulk to displace water molecules and fill hydrophobic voids that smaller atoms (H, F) cannot.
-
The "Metabolic Soft Spot" (C6-F): The C6 position is electron-rich and is the preferred site for electrophilic attack by Cytochrome P450 enzymes (leading to 6-hydroxyindole).[1] Substituting Hydrogen with Fluorine at C6 exerts a "metabolic block" effect, extending half-life (
) without altering the steric profile required for receptor binding.[2]
Part 2: Case Studies in Drug Discovery
Case Study A: 6-Fluoro Indole in HCV NS4B Inhibitors
Objective: Improve the pharmacokinetic profile of a 6-(indol-2-yl)pyridine-3-sulfonamide lead compound.
-
Challenge: The initial lead suffered from rapid oxidative clearance, primarily driven by hydroxylation at the electron-rich C6 position of the indole.
-
Solution: Introduction of a 6-fluoro substituent.
-
Outcome:
-
Potency: Maintained high affinity (
nM) against HCV 1b replicon. -
PK Profile: The 6-F analog (Compound 4t) exhibited superior metabolic stability compared to the 6-H parent, leading to oral bioavailability of 62% in rats. The fluorine atom successfully blocked the metabolic soft spot without disrupting the binding mode.
-
Case Study B: 4-Bromo Indole in S1P4 Receptor Agonists
Objective: Enhance potency and selectivity for the Sphingosine-1-phosphate receptor 4 (S1P4).[1][2]
-
Challenge: The binding pocket required a substituent that could occupy a distinct hydrophobic sub-pocket to differentiate S1P4 from other S1P subtypes.
-
Solution: Exploration of bulky halogens at the C4-equivalent position (phenyl ring analog in this specific SAR series).
-
Outcome:
-
Steric Fit: The 4-bromo derivative showed superior potency compared to the 4-fluoro analog.[1][3] The larger Van der Waals volume of bromine was critical for optimal packing within the hydrophobic pocket.
-
Selectivity: The steric bulk provided by the bromine atom contributed to selectivity over S1P1-3 subtypes, which possessed more sterically restricted pockets.
-
Part 3: Decision Logic & Visualization[1]
SAR Decision Tree (Graphviz)[2]
Caption: Decision logic for selecting between 4-bromo and 6-fluoro indole modifications based on lead liabilities.
Part 4: Experimental Protocols
Synthesis of 4-Bromoindole (Bartoli Reaction)
The Bartoli indole synthesis is preferred for 4-substituted indoles due to the availability of ortho-substituted nitrobenzene precursors.[1]
Reagents: 2-Bromo-1-nitrobenzene, Vinylmagnesium bromide, THF.[1][2] Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
-
Solvation: Dissolve 2-Bromo-1-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M) and cool to -40°C.
-
Grignard Addition: Add Vinylmagnesium bromide (3.0 eq, 1.0 M in THF) dropwise over 20 minutes. Maintain temperature below -30°C.
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into saturated aqueous
. -
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields 4-bromoindole.[1][2][4]
Synthesis of 6-Fluoroindole (Leimgruber-Batcho)
This method is ideal for electron-deficient indoles and avoids harsh organometallic conditions.[1][2]
Reagents: 4-Fluoro-2-nitrotoluene, DMF-DMA, Pyrrolidine, Raney Nickel (or Pd/C), Hydrazine.[2] Protocol:
-
Enamine Formation: Dissolve 4-Fluoro-2-nitrotoluene (1.0 eq) in DMF. Add DMF-DMA (1.5 eq) and Pyrrolidine (0.1 eq).[1][2] Heat to 110°C for 4 hours.
-
Concentration: Remove solvent in vacuo to obtain the dark red enamine intermediate.[1][2]
-
Reductive Cyclization: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%) and Hydrazine hydrate (5.0 eq) carefully (exothermic).
-
Reflux: Heat to reflux for 2 hours until gas evolution ceases.
-
Filtration: Filter through a Celite pad to remove catalyst.[1][2]
-
Purification: Concentrate and purify via silica gel chromatography to yield 6-fluoroindole.
Microsomal Stability Assay (Validation of 6-F Effect)
Purpose: To quantify the metabolic stability improvement of the 6-fluoro analog.
-
Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2][5][6]
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).
References
-
Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry. (2014).[1][2][7]
-
Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354. Bioorganic & Medicinal Chemistry Letters. (2014).[1][2]
-
Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists. Bioorganic & Medicinal Chemistry. (2014).
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2022).[1][2]
-
On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025).
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-indolylacrylates as potential anticancer agents using a Brønsted acid ionic liquid catalyst and the butyl acetate solvent - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00990C [pubs.rsc.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure & Solid-State Analysis: Halogenated Indole-3-Carboxylic Acids
Topic: Crystal Structure Data for Halogenated Indole-3-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of medicinal chemistry, indole-3-carboxylic acid (I3CA) and its halogenated derivatives serve as critical bioisosteres for auxin analogs and pharmaceutical intermediates. For drug development professionals, understanding the solid-state arrangement of these molecules is not merely an academic exercise—it is a predictor of solubility, bioavailability, and polymorphism risk.
This guide provides a technical comparison of the crystal structure data for Indole-3-carboxylic acid and its 5-chloro and 6-bromo derivatives. We analyze how halogen substitution at the benzenoid ring perturbs the fundamental hydrogen-bonding motifs, shifting the packing from simple sheets to complex interlocked layers.
Comparative Crystallographic Data[1]
The following table synthesizes single-crystal X-ray diffraction (XRD) data. Note the transition in symmetry and unit cell volume as the halogen substituent changes position and size.
| Parameter | Indole-3-carboxylic acid (Parent) | 5-Chloroindole-3-carboxylic acid | 6-Bromoindole-3-carboxylic acid |
| Formula | C | C | C |
| Crystal System | Monoclinic / Orthorhombic* | Orthorhombic | Monoclinic |
| Space Group | P2 | Pbca (implied by packing) | P2/n |
| a (Å) | ~11.2 | 7.2934(15) | 7.2229(14) |
| b (Å) | ~5.8 | 13.065(3) | 11.874(2) |
| c (Å) | ~22.1 | 17.902(4) | 11.079(2) |
| β (°) | 90-100° | 90° | 108.37(3)° |
| Volume (Å | ~1400 | 1705.9(6) | 901.7(3) |
| Z (Molecules/Cell) | 4 | 8 | 4 |
| Primary Motif | Centrosymmetric Dimer | Inversion Dimer (R | Inversion Dimer |
| Secondary Motif | N-H...O Sheet | N-H...O (001) Sheets | N-H...O Layers parallel to (-101) |
*Note: The parent structure has reported polymorphs; values represent the most stable form isolated from ethanol/water.
Structural Mechanistic Insights
The Anchor: Carboxylic Acid Homodimers
Across all three derivatives, the dominant structural anchor is the centrosymmetric carboxylic acid dimer . This interaction forms an
The Sheet Builder: N-H...O Interactions
The differentiation in crystal packing arises from how these dimers connect.
-
Parent (I3CA): The indole N-H donor forms a hydrogen bond with the carbonyl oxygen of a neighboring dimer. This creates a flat, 2D sheet structure.
-
5-Chloro Derivative: The chlorine atom at the C5 position introduces steric bulk that disrupts the flat sheet. The N-H...O interactions still form sheets (parallel to the ab plane), but the stacking of these sheets is modified by Cl...Cl or Cl...
interactions, expanding the c-axis significantly (17.9 Å). -
6-Bromo Derivative: The bromine at C6 sits on the "edge" of the molecule. This allows the dimers to pack in a tilted fashion, forming layers parallel to the (-101) plane. The heavy atom effect of Bromine often facilitates
-stacking interactions that are more pronounced than in the chloro-analog.
Halogen Bonding Potential
While hydrogen bonding dominates, the 6-bromo derivative exhibits potential for halogen bonding (C-Br...O or C-Br...
Experimental Protocols
To replicate these structures or generate new derivatives (e.g., 5-iodo), follow this self-validating workflow.
A. Synthesis & Purification[2][3]
-
Starting Material: Indole-3-carboxaldehyde or Indole-3-carbonitrile.
-
Oxidation: Use NaClO
(Pinnick oxidation) for mild conversion to the carboxylic acid without halogen scrambling. -
Purification: Recrystallize crude product from aqueous ethanol (80:20) . This solvent system favors the formation of the thermodynamic polymorph (dimer-based).
B. Crystallization for XRD (Vapor Diffusion Method)
Direct evaporation often yields microcrystals unsuitable for X-ray analysis. Use the Sitting Drop Vapor Diffusion technique:
-
Inner Solution: Dissolve 10 mg of the halogenated acid in 0.5 mL THF or Methanol.
-
Outer Reservoir: 2 mL of Pentane or Water (anti-solvent).
-
Equilibration: Seal in a crystallization chamber. Allow to stand undisturbed at 20°C for 3-7 days.
-
Validation: Inspect crystals under polarized light. Sharp extinction indicates singularity; "cross-hatching" suggests twinning.
C. Structure Solution Workflow
-
Data Collection: Collect at 100 K (cryo-cooling) to reduce thermal motion of the halogen atoms.
-
Absorption Correction: Critical for Bromine/Iodine derivatives. Use multi-scan methods (SADABS or equivalent).
-
Refinement: Locate the carboxylic acid proton in the difference Fourier map. Do not place it geometrically; its position confirms the neutral dimer state vs. zwitterionic forms.
Visualizing the Structural Logic
Diagram 1: Crystallization & XRD Workflow
This diagram outlines the critical path from crude powder to solved structure.
Caption: Step-by-step workflow for isolating and solving the crystal structure of halogenated indole carboxylic acids.
Diagram 2: Hydrogen Bonding Network Topology
This diagram illustrates how the molecular building blocks assemble into the final solid-state lattice.
Caption: Hierarchy of supramolecular assembly: Monomers dimerize via COOH, extend into sheets via NH...O, and stack via Halogen/Pi forces.[1]
References
-
Smith, G. et al. (2001). The crystal structure of indole-3-carboxylic acid. Acta Crystallographica Section E. Link
-
Li, Y. et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Link
-
Zhou, J. et al. (2011). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Link
-
PubChem. 5-Bromo-1H-indole-3-carboxylic acid Compound Summary. National Library of Medicine. Link
- Etter, M. C. (1990).Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. (Foundational text for R2,2(8)
Sources
Safety Operating Guide
4-Bromo-6-fluoroindole-3-carboxylic Acid proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 4-Bromo-6-fluoroindole-3-carboxylic Acid . These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental protection.[1]
Part 1: Chemical Hazard & Waste Profile
Before disposal, the compound must be classified to ensure proper segregation.[1][2] As a halogenated indole derivative, it presents specific risks that dictate its waste stream.
| Property | Classification | Operational Implication |
| Chemical Class | Halogenated Heteroaromatic Acid | MUST be incinerated.[3] Do not sewer. |
| Primary Hazards | Irritant (Skin, Eye, Respiratory) | Wear full PPE (Nitrile gloves, safety glasses, lab coat).[1] |
| Waste Stream | Solid Halogenated Organic | Segregate from non-halogenated solids and oxidizers.[3] |
| RCRA Status | Hazardous Waste (Characteristic/Listed) | Treat as hazardous due to halogen content (Br, F).[1][2][4] |
| Physical State | Solid (Powder) | Minimizes spill spread; requires particulate containment.[3] |
Critical Safety Note: Indole derivatives can be sensitive to strong oxidizers.[3] NEVER dispose of this compound in waste containers containing oxidizing agents (e.g., nitric acid, peroxides) as this may cause exothermic reactions.[1]
Part 2: Segregation & Containerization
Proper segregation is the single most effective way to prevent laboratory accidents and reduce disposal costs.[3]
Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated glass waste container.[3]
-
Segregation:
Liquid Waste (Solutions/Mother Liquors)
If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Ethyl Acetate):
-
Stream: Halogenated Solvent Waste .
-
Rule: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the halogenated solute (Br, F) classifies the entire mixture as halogenated waste.[1]
-
Container: HDPE or Glass solvent carboy (Safety Can).[3]
-
Prohibited: Do not mix with aqueous acid/base waste streams.[3][4][5][6]
Part 3: Disposal Workflow Logic
The following decision tree illustrates the operational logic for disposing of 4-Bromo-6-fluoroindole-3-carboxylic Acid in various experimental states.
Figure 1: Decision logic for segregating and packaging halogenated indole waste based on physical state.
Part 4: Spill Management Protocol
In the event of a spill, immediate action is required to prevent exposure and contamination.[1][7]
Step-by-Step Cleanup (Solid Spill)
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.[3]
-
Protect: Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][3][7] If dust is airborne, use an N95 respirator.[1][3]
-
Contain: Gently cover the spill with damp paper towels to prevent dust dispersion.
-
Collect:
-
Decontaminate: Wipe the surface with a soap and water solution.[3] Place used wipes in the same hazardous waste container.[3]
-
Verify: Check the area with UV light (if the compound is fluorescent) or visual inspection to ensure no residue remains.[3]
Part 5: Regulatory & Safety References
This protocol is grounded in standard chemical safety practices for halogenated organic compounds.
-
Hazard Classification (GHS): Derived from standard safety data for halogenated indole-3-carboxylic acids (H315, H319, H335) [1, 2].[1][3]
-
Waste Identification (RCRA): Halogenated organic compounds are distinct from non-halogenated solvents due to the formation of acid gases (HCl, HBr, HF) during combustion, requiring specialized incineration (F-listed or Characteristic Waste logic) [3, 4].[1]
-
Segregation Standards: Best practices for separating halogenated vs. non-halogenated waste to prevent cross-contamination and ensure safe incineration [5].
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (F-Codes for Halogenated Solvents). Retrieved from [Link]
-
Washington State University. Halogenated Solvents Standard Operating Procedure. Retrieved from [Link]
Sources
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- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Mastering the Handling of 4-Bromo-6-fluoroindole-3-carboxylic Acid: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety protocols and logistical planning required for handling 4-Bromo-6-fluoroindole-3-carboxylic Acid. This document provides in-depth, experience-driven insights to ensure both personal safety and experimental integrity.
In the fast-paced world of pharmaceutical research, the introduction of novel compounds like 4-Bromo-6-fluoroindole-3-carboxylic Acid marks a significant step forward. However, the privilege of working with such cutting-edge materials comes with the critical responsibility of ensuring a safe and controlled laboratory environment. This guide, compiled from the perspective of a Senior Application Scientist, offers a detailed operational and safety plan, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and precision.
Hazard Assessment: A Proactive Approach to Safety
Given that a specific Safety Data Sheet (SDS) for 4-Bromo-6-fluoroindole-3-carboxylic Acid is not yet widely available, a prudent approach is to assess its potential hazards based on structurally similar compounds. An analysis of the SDS for 4-Bromo-7-fluoro-1H-indole-3-carboxylic acid reveals that it poses risks of skin irritation, serious eye irritation, and potential respiratory irritation[1]. It is therefore imperative that we treat 4-Bromo-6-fluoroindole-3-carboxylic Acid with the same level of caution.
The primary routes of exposure and associated risks for this compound, especially in its common powdered form, include:
-
Inhalation: Fine powders can be easily aerosolized during handling, posing a risk of irritation to the respiratory tract[2].
-
Dermal Contact: The compound may cause skin irritation upon direct contact[1].
-
Ocular Contact: Accidental contact with the eyes can lead to serious irritation[1].
To mitigate these risks, a multi-layered safety strategy incorporating engineering controls, stringent work practices, and appropriate personal protective equipment (PPE) is essential[3].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially hazardous chemicals[4]. The following table provides a quick-reference guide to the essential PPE for working with 4-Bromo-6-fluoroindole-3-carboxylic Acid.
| Protection Category | Recommended PPE | Scientific Rationale |
| Eye and Face Protection | Chemical splash goggles in combination with a full-face shield. | This dual-layer protection is crucial to prevent airborne particles and accidental splashes from causing serious eye irritation[1][5]. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile provides robust protection against a wide array of chemicals and is well-suited for handling powdered substances. It is critical to inspect gloves for any signs of wear or perforation before each use[5][6]. |
| Body Protection | A buttoned lab coat worn over personal attire. | This serves as a removable barrier to protect the skin from inadvertent spills and contamination[6]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | This is mandatory when handling the compound outside of a certified chemical fume hood to prevent the inhalation of fine particles and the potential for respiratory irritation[1][7]. |
A Step-by-Step Guide to Safe Handling: The Standard Operating Procedure (SOP)
A well-defined SOP is the cornerstone of laboratory safety. The following protocol is designed to guide you through the safe handling of 4-Bromo-6-fluoroindole-3-carboxylic Acid from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Work in a Controlled Environment: All manipulations of 4-Bromo-6-fluoroindole-3-carboxylic Acid should be performed within a certified chemical fume hood to effectively control airborne particles[2][8].
-
Assemble All Necessary Materials: Before commencing work, ensure that all required PPE, spill containment supplies, and designated waste containers are within immediate reach.
-
Properly Don PPE: Adhere to the correct sequence for donning all PPE as specified in the table above.
Weighing and Handling the Compound
-
Weighing with Precision and Safety: Whenever feasible, weigh the compound inside the fume hood. For measurements requiring high accuracy that may be affected by the hood's airflow, utilize a balance with an enclosure[2].
-
Minimize Dust Formation: Handle the powdered compound with care, using spatulas and other appropriate tools to prevent it from becoming airborne[2].
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent gradually. It is advisable to work on a disposable absorbent pad to contain any potential spills[2].
Post-Handling Procedures
-
Thorough Decontamination: Meticulously clean all surfaces and equipment that have been in contact with the chemical.
-
Correct Doffing of PPE: Remove PPE in the prescribed order to prevent any cross-contamination. Dispose of all single-use items in the appropriate hazardous waste container.
-
Practice Good Hand Hygiene: Always wash your hands thoroughly with soap and water after completing your work, even if you were wearing gloves[5][6].
Emergency Response: Preparedness is Key
Managing Spills
-
Minor Spills: For small spills contained within the fume hood, use a chemical spill kit to absorb and neutralize the material.
-
Major Spills: In the case of a significant spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) office.
Handling Exposures
-
Skin Exposure: In the event of skin contact, immediately flush the affected area with plenty of soap and water and remove any contaminated clothing[1]. If irritation develops or persists, seek medical attention[1].
-
Eye Exposure: If the compound comes into contact with the eyes, proceed immediately to an emergency eyewash station and flush the eyes for a minimum of 15 minutes, ensuring the eyelids are held open[1]. Seek prompt medical attention.
-
Inhalation Exposure: If the powder is inhaled, move the individual to a source of fresh air. If breathing becomes difficult, seek immediate medical assistance[1].
A Comprehensive Disposal Strategy
Any material contaminated with 4-Bromo-6-fluoroindole-3-carboxylic Acid must be managed as hazardous waste.
-
Solid Waste Management: All contaminated solid materials, such as gloves, absorbent pads, and residual chemical, must be collected in a clearly labeled and securely sealed waste container.
-
Liquid Waste Management: Any solutions containing the compound should be collected in a designated, sealed container that is properly labeled.
-
Final Disposal: The disposal of all hazardous waste must be conducted through your organization's certified hazardous waste management program, in strict adherence to all relevant regulations[9].
Visualizing the Safe Handling Workflow
To further clarify the safe handling process, the following diagram provides a visual representation of the workflow.
Caption: A visual workflow outlining the key stages of safely handling 4-Bromo-6-fluoroindole-3-carboxylic Acid.
By internalizing and consistently applying these safety protocols, you are not only safeguarding your own well-being but also fostering a culture of safety and responsibility within your research team. Remember, a commitment to safety is a direct reflection of scientific excellence.
References
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Capot Chemical. (2026, February 21). MSDS of 4-Bromo-1H-indole-6-carboxylicacid. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
The University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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- 2. ehs.wisc.edu [ehs.wisc.edu]
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- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
